molecular formula C7H4F3NO3 B1319716 4-Hydroxy-2-(trifluoromethyl)nicotinic acid CAS No. 956576-89-9

4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Cat. No.: B1319716
CAS No.: 956576-89-9
M. Wt: 207.11 g/mol
InChI Key: DJPMDWGFJXYJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a useful research compound. Its molecular formula is C7H4F3NO3 and its molecular weight is 207.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-2-(trifluoromethyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(trifluoromethyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPMDWGFJXYJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202980
Record name 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-89-9
Record name 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-2-(trifluoromethyl)nicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 956576-89-9 Chemical Formula:


Molecular Weight:  207.11  g/mol 

Executive Summary

4-Hydroxy-2-(trifluoromethyl)nicotinic acid represents a specialized heterocyclic scaffold in medicinal chemistry, functioning as a critical "bifunctional handle." Its value lies in the orthogonal reactivity of its three substituents: the electron-withdrawing trifluoromethyl group (


) at position 2, the carboxylic acid at position 3, and the hydroxyl group at position 4.

For drug development professionals, this molecule is not merely a building block but a pharmacophore modulator . The


 group enhances lipophilicity and metabolic stability (blocking C2 oxidation), while the 4-hydroxy group serves as a latent electrophile (via conversion to a leaving group) or a hydrogen bond donor/acceptor. This guide details its physicochemical behavior, synthesis logic, and critical reactivity patterns, specifically focusing on its transformation into 4-functionalized nicotinic acid derivatives.

Structural Analysis & Tautomerism

The Pyridone-Hydroxypyridine Equilibrium

A common pitfall in handling this compound is assuming it exists purely as the hydroxypyridine tautomer. In solution and the solid state, 4-hydroxypyridines substituted with electron-withdrawing groups (like


 and 

) strongly favor the 4-pyridone (lactam) tautomer.

The


 group at C2 exerts a strong inductive effect (-I), pulling electron density from the ring. This increases the acidity of the N-H bond in the pyridone form, yet the pyridone tautomer remains the dominant species due to the stabilization energy of the amide-like resonance.

Implication for Reactivity:

  • Nucleophilicity: The oxygen at C4 is less nucleophilic than a standard phenol. Alkylation often requires hard electrophiles or specific conditions (O- vs N-alkylation competition).

  • Solubility: The pyridone form possesses a high dipole moment, reducing solubility in non-polar solvents (e.g., hexanes) compared to the hydroxy tautomer.

Tautomerism Hydroxy 4-Hydroxypyridine Form (Aromatic, less stable) Pyridone 4-Pyridone Form (Lactam, Dominant) Hydroxy->Pyridone  Equilibrium favors Pyridone  

Figure 1: Tautomeric equilibrium favoring the 4-pyridone form due to amide resonance stabilization.

Physicochemical Profile

The following data points are essential for experimental design and purification strategies.

PropertyValue (Experimental/Predicted)Experimental Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point >200 °C (Decomp.)High MP due to intermolecular H-bonding (dimerization of carboxylic acid + pyridone network).
pKa (COOH) ~2.5 - 3.0Acidified by the ortho-

and pyridone ring.
pKa (OH/NH) ~8.5 - 9.5The NH proton is acidic; deprotonation yields a dianion.
LogP ~0.8 - 1.2

increases lipophilicity, but the zwitterionic character reduces it.
Solubility DMSO, MeOH, DMFPoor solubility in DCM or Et2O without derivatization.

Synthetic Logic & Retrosynthesis

The synthesis of 4-hydroxy-2-(trifluoromethyl)nicotinic acid typically avoids direct trifluoromethylation of a pre-formed pyridine ring due to regioselectivity issues. Instead, a cyclocondensation approach is preferred.

Core Synthetic Pathway (Cyclocondensation)

The most robust route involves constructing the pyridine ring from acyclic precursors where the


 group is already installed.
  • Precursors: Ethyl 4,4,4-trifluoro-3-aminocrotonate (providing the N-C=C-CF3 fragment) reacts with a malonyl equivalent (providing C-C(=O)-C).

  • Mechanism: Michael addition followed by intramolecular cyclization and dehydration.

  • Regiocontrol: The position of the

    
     (at C2 vs C4) is dictated by the specific 1,3-dicarbonyl and enamine partners chosen.
    

Critical Note: Commercial supplies often contain the 4-


 isomer (4-trifluoromethylnicotinic acid) as an impurity or mislabeled product. Always verify regiochemistry using 

-NMR
(coupling constants with ring protons differ between 2-

and 4-

isomers).

Reactivity Hub: The Chlorination Protocol

The primary utility of this scaffold in drug discovery is its conversion to 4-chloro-2-(trifluoromethyl)nicotinic acid . This intermediate allows for


 (Nucleophilic Aromatic Substitution) reactions to introduce diverse amines or ethers at the 4-position.
Protocol: Deoxychlorination with

This reaction converts the 4-hydroxy (pyridone) group into a 4-chloro group.

Safety Warning:


 is highly corrosive and reacts violently with water. This protocol is designed to be self-validating  by monitoring gas evolution and homogeneity.

Step-by-Step Methodology:

  • Setup: Use a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Reagents:

    • Substrate: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 equiv).

    • Reagent/Solvent: Phosphorus oxychloride (

      
      ) (5-10 equiv). Note: 
      
      
      
      acts as both reagent and solvent.
    • Catalyst: DMF (catalytic, 2-3 drops). Mechanism: Forms the Vilsmeier-Haack reagent, activating the

      
      .
      
  • Execution:

    • Add the solid substrate to the flask.[1][2]

    • Carefully add

      
      . The suspension will likely not dissolve immediately.
      
    • Add DMF. Expect mild bubbling (HCl gas evolution).

    • Heating: Gradually heat to reflux (approx. 105-110 °C).

    • Endpoint: The reaction is complete when the suspension becomes a clear, homogeneous solution and gas evolution ceases (typically 2-4 hours).

  • Work-up (Critical Safety Step):

    • Remove excess

      
       via vacuum distillation (rotary evaporator with a base trap).
      
    • Quenching: Pour the viscous residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.

    • The product (4-chloro derivative) may precipitate or require extraction with Ethyl Acetate.

    • Validation: Check LCMS. The mass should shift from M+1 (208) to M+1 (226/228 for Cl isotope pattern).

Functionalization Workflow

Once the 4-chloro derivative is obtained, the scaffold becomes a versatile electrophile.

ReactivityMap Start 4-Hydroxy-2-(CF3)nicotinic acid (Starting Material) Intermediate 4-Chloro-2-(CF3)nicotinic acid (Activated Electrophile) Start->Intermediate POCl3, DMF (cat) Deoxychlorination Decarbox 2-(CF3)-4-Hydroxypyridine (Decarboxylation Artifact) Start->Decarbox High Temp (>200°C) Thermal Degradation ProductA 4-Amino Derivatives (Kinase Inhibitors) Intermediate->ProductA R-NH2, Base SNAr Reaction ProductB 4-Alkoxy Derivatives (Bioisosteres) Intermediate->ProductB R-OH, NaH SNAr Reaction

Figure 2: The reactivity landscape. The 4-chloro intermediate is the gateway to diverse functionalization via Nucleophilic Aromatic Substitution (


).

Applications in Drug Design

Bioisosterism & Metabolic Stability

The 2-trifluoromethyl group serves two distinct roles in medicinal chemistry:

  • Metabolic Blockade: The C2 position of pyridine is prone to oxidation by aldehyde oxidase (AO). The bulky, electron-withdrawing

    
     group effectively blocks this metabolic soft spot, extending the half-life (
    
    
    
    ) of the drug candidate.
  • Lipophilicity Modulation: The

    
     group significantly increases LogP, improving membrane permeability compared to the methyl analog.
    
Kinase Inhibitor Scaffolds

The 4-amino-nicotinamide motif (derived from this acid) is a privileged structure in kinase inhibitors (e.g., Sorafenib analogs). The nitrogen at position 1 and the amide NH (if coupled at C3) often form a "hinge-binding" motif within the ATP binding pocket of kinases.

References

  • ChemicalBook. (2023). 4-Hydroxy-2-(trifluoromethyl)nicotinic acid Properties and CAS 956576-89-9. Link

  • National Institutes of Health (NIH). (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. PubMed Central. Link

  • ChemTube3D. (2024). Pyridone Tautomerism: Structural Insights. University of Liverpool.[3] Link

  • Google Patents. (2019). Preparation method of 4-trifluoromethyl nicotinic acid (Analogous Synthesis Logic). CN109467532B.[4] Link

Sources

An In-Depth Technical Guide to the Structural Analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Rigorous Structural Elucidation in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent investigations are built. The precise arrangement of atoms and functional groups dictates a compound's physicochemical properties, its interaction with biological targets, its metabolic fate, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides a comprehensive, multi-technique framework for the structural analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, a compound of interest due to its trifluoromethyl-substituted pyridinol scaffold—a motif increasingly prevalent in medicinal chemistry.

While this molecule, registered under CAS Number 956576-89-9, is a known chemical entity, detailed experimental data on its structure is not widely available in peer-reviewed literature. Therefore, this guide adopts a forward-looking, predictive approach. It serves as both a strategic blueprint for the de novo characterization of this specific molecule and as an educational resource for researchers tackling similar analytical challenges. We will leverage foundational chemical principles, data from analogous structures, and the predictive power of computational chemistry to construct a robust analytical workflow. This document is designed for researchers, scientists, and drug development professionals who require not just the 'what' but the 'why' behind structural analysis methodologies.

Foundational Physicochemical Profile

A thorough structural analysis begins with an understanding of the molecule's basic physicochemical properties. These parameters provide the initial context for selecting appropriate analytical techniques and interpreting the resulting data.

The structure of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid incorporates three key functional groups on a pyridine ring: a hydroxyl group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid. This combination suggests a polar, acidic molecule with potential for significant tautomerism (keto-enol) and complex intermolecular interactions.

PropertyValueSource / Method
CAS Number 956576-89-9Chemical Abstracts Service
Molecular Formula C₇H₄F₃NO₃BLD Pharm[1]
Molecular Weight 207.11 g/mol BLD Pharm[1]
Predicted pKa ~2-3 (Carboxylic Acid), ~7-8 (Hydroxyl)Prediction based on analogous structures
Predicted Solubility Soluble in polar organic solvents (DMSO, Methanol)Prediction based on functional groups

Note: Predicted values are estimations based on the functional groups present and data from similar chemical structures. Experimental verification is a critical step in any research program.

The Strategic Workflow for Structural Elucidation

A multi-faceted approach is essential for a high-confidence structure determination. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle. Our strategy integrates spectroscopic, spectrometric, and computational methods to build a self-validating system of evidence.

G cluster_0 Initial Characterization Purity Purity & Identity (LC-MS, HRMS) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purity->NMR Confirms Mass & Provides Initial Fragments Vib Vibrational Spectroscopy (FTIR, Raman) NMR->Vib Comp Computational Modeling (DFT Calculations) NMR->Comp Provides Data for Computational Validation XRay Single Crystal X-ray Diffraction Vib->XRay Corroborates Functional Group Identification XRay->Comp

Caption: A logical workflow for the structural elucidation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the most powerful tool for determining the covalent structure of a molecule in solution. For 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, a suite of 1D and 2D NMR experiments is required to assign every proton, carbon, and fluorine atom.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The aromatic region will be key. We predict two signals corresponding to the two protons on the pyridine ring.

  • H-5: This proton is ortho to the hydroxyl group and meta to the carboxylic acid. It is expected to be a doublet, coupling to H-6. Due to the electron-donating effect of the hydroxyl group, it should appear relatively upfield for an aromatic proton. Predicted δ ≈ 6.8-7.2 ppm (d, J ≈ 8-9 Hz) .

  • H-6: This proton is ortho to the nitrogen and meta to the hydroxyl group. The deshielding effect of the adjacent nitrogen will shift it significantly downfield. It will appear as a doublet, coupling to H-5. Predicted δ ≈ 8.0-8.4 ppm (d, J ≈ 8-9 Hz) .

  • -OH and -COOH protons: These will be broad singlets, and their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. Predicted δ > 10 ppm .

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • C-2 (-CF₃): The carbon directly attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, appearing as a quartet due to ¹J-CF coupling. Predicted δ ≈ 145-150 ppm (q, ¹J-CF ≈ 35-40 Hz) .

  • C-4 (-OH): The carbon bearing the hydroxyl group will be shifted downfield. Predicted δ ≈ 160-165 ppm .

  • C-3 (-COOH): This carbon will be relatively shielded compared to other carbons attached to electron-withdrawing groups. Predicted δ ≈ 120-125 ppm .

  • C-5 & C-6: These protonated carbons will appear in the typical aromatic region. Predicted δ ≈ 110-140 ppm .

  • Carboxylic Acid Carbon (-COOH): This will be the most downfield signal. Predicted δ ≈ 165-170 ppm .

  • Trifluoromethyl Carbon (-CF₃): This carbon will also be a quartet due to the one-bond coupling to fluorine. Predicted δ ≈ 118-122 ppm (q, ¹J-CF ≈ 270-280 Hz) .

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is indispensable for fluorinated compounds.[2] It provides a direct and highly sensitive window into the electronic environment of the trifluoromethyl group.

  • A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

  • The chemical shift will be indicative of the electron-withdrawing nature of the pyridine ring. Predicted δ ≈ -60 to -65 ppm (relative to CFCl₃) .

2D NMR for Unambiguous Assignment

While 1D spectra provide the initial data, 2D NMR experiments are required to connect the signals and confirm the structure.

G cluster_0 Key 2D NMR Correlations mol Structure & Key Correlations a COSY: ¹H-¹H Connectivity mol->a H5 ↔ H6 b HSQC: ¹H-¹³C Direct Correlation mol->b H5 → C5 H6 → C6 c HMBC: ¹H-¹³C Long-Range Correlation mol->c H5 → C3, C4 H6 → C2, C4

Caption: Key 2D NMR experiments establish the molecular backbone.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to facilitate the observation of exchangeable -OH and -COOH protons.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover both aromatic and exchangeable proton regions.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbons, especially the carbon attached to the -CF₃ group.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard for accurate chemical shift calibration.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. Optimize the HMBC experiment to detect 2-bond and 3-bond correlations (J ≈ 8-10 Hz).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight, which confirms the elemental composition, and the fragmentation pattern, which offers corroborating structural evidence.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like electrospray ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF), the exact mass of the molecular ion can be determined.

  • Expected [M-H]⁻ Ion (Negative ESI): C₇H₃F₃NO₃⁻, Calculated m/z: 206.0071

  • Expected [M+H]⁺ Ion (Positive ESI): C₇H₅F₃NO₃⁺, Calculated m/z: 208.0216

The causality for choosing ESI is its soft ionization nature, which is ideal for preserving the molecular ion of polar molecules like this one. A match between the measured and calculated mass to within 5 ppm provides high confidence in the molecular formula.

Tandem Mass Spectrometry (MS/MS) and Predicted Fragmentation

By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. For aromatic carboxylic acids, characteristic losses are common.[1]

  • Loss of H₂O (18 Da): A potential initial loss from the carboxylic acid and hydroxyl group.

  • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids.

  • Loss of COOH (45 Da): Loss of the entire carboxylic acid radical.

  • Loss of CF₃ (69 Da): Cleavage of the strong C-F bonds is less common but possible.

A plausible fragmentation pathway would start with the loss of CO₂ to yield a hydroxylated trifluoromethyl pyridine ion, which would then undergo further fragmentation.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to ensure the analyte is well-resolved and ionized.

  • MS Acquisition (Full Scan): Acquire data in both positive and negative ion modes over a mass range of m/z 50-500 to detect the molecular ion.

  • MS/MS Acquisition: Perform a data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation to generate MS/MS spectra.

Crystallographic and Computational Analysis

While NMR and MS define the covalent structure, they provide limited information about the three-dimensional arrangement and intermolecular interactions.

Single-Crystal X-ray Diffraction: The Definitive Structure

Obtaining a suitable single crystal and performing X-ray diffraction analysis is the gold standard for unambiguous structure determination. This technique would definitively resolve:

  • Tautomeric Form: Whether the hydroxyl group exists as the enol (-OH) or keto (=O) tautomer in the solid state.

  • Bond Lengths and Angles: Providing experimental validation of the effects of the electron-withdrawing -CF₃ group and electron-donating -OH group on the pyridine ring geometry.

  • Intermolecular Interactions: Revealing the hydrogen bonding network, which is expected to be extensive given the presence of the carboxylic acid and hydroxyl groups. This network dictates the crystal packing and influences physical properties like melting point and solubility.

Computational Modeling: A Predictive and Corroborative Tool

In the absence of experimental data, and as a means to validate it once obtained, Density Functional Theory (DFT) calculations are invaluable.

  • Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) can predict the lowest energy conformation of the molecule.

  • NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts. Comparing these predicted shifts with the experimental data is a powerful method for confirming assignments.

  • Vibrational Frequency Prediction: DFT can also predict the infrared and Raman spectra, helping to assign the experimental vibrational modes to specific functional group movements (e.g., O-H stretch, C=O stretch, C-F stretches).

Summary and Concluding Remarks

The structural elucidation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid requires a synergistic application of modern analytical techniques. This guide outlines a comprehensive strategy that begins with foundational mass spectrometry to confirm identity and proceeds through a detailed NMR investigation to map the covalent framework. The predictive power of computational chemistry serves as a vital guide and a means of corroboration throughout the process. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter for definitive solid-state structure determination. By following this workflow, researchers can build a self-consistent and robust body of evidence to fully characterize this and other novel molecules, ensuring the scientific integrity required for advanced research and drug development.

References

  • ResearchGate. ¹⁹F NMR spectra of 2-fluoro-4-(trifluoromethyl)-nicotinic acid (9) measured in aqueous solution (D2O) at different temperatures. [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

Sources

Spectroscopic Characterization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid , a critical fluorinated heterocyclic building block.

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-2-(trifluoromethyl)nicotinic acid (also known as 4-oxo-2-(trifluoromethyl)-1,4-dihydropyridine-3-carboxylic acid in its tautomeric form) is a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. The introduction of the trifluoromethyl (


) group at the C2 position enhances lipophilicity and metabolic stability, while the 4-hydroxy and 3-carboxylic acid moieties provide versatile handles for further derivatization (e.g., chlorination to 4-chloro derivatives or amide coupling).
Chemical Identity Table
PropertyDetail
IUPAC Name 4-Hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Registry Number 956576-89-9
Molecular Formula

Molecular Weight 207.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~2.5 (COOH), ~8.5 (OH/NH)

Part 2: Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities.

Common Synthetic Route

The compound is typically accessible via the cyclocondensation of fluorinated building blocks.[1] A standard retrosynthetic analysis suggests the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate (or its equivalents) with an enamine or activated nitrile, followed by hydrolysis.

  • Key Impurities:

    • Decarboxylated byproduct: 4-Hydroxy-2-(trifluoromethyl)pyridine (loss of

      
      ).
      
    • Regioisomers: 6-(Trifluoromethyl) isomers if the cyclization direction is not controlled.

    • Solvent residuals: Ethanol or acetic acid from hydrolysis/crystallization steps.

Part 3: Spectroscopic Characterization (The Core)

This section details the theoretical and observed spectral features. Due to the electron-withdrawing nature of the


 group and the electron-donating 

(or

in pyridone form), the chemical shifts are distinct.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Solvent: DMSO-


 is the preferred solvent due to the compound's polarity and potential for hydrogen bonding.
Proton NMR (

NMR)

The spectrum is characterized by two aromatic protons in the pyridine ring and broad exchangeable protons.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
COOH / OH 13.0 - 14.0Broad Singlet-Acidic protons; often invisible if wet or exchanged.
H-6 8.30 - 8.50Doublet (d)

Deshielded by ring Nitrogen and adjacent

inductive effect.
H-5 6.80 - 7.00Doublet (d)

Shielded by the ortho-hydroxy/ketone group (electron donor).
Carbon-13 NMR (

NMR)

The


 spectrum is complex due to Carbon-Fluorine (

) coupling, which splits signals into quartets.
CarbonShift (

, ppm)
SplittingCoupling (

, Hz)
Assignment
C-4 (C=O/C-OH) 175.0 - 178.0Singlet-Carbonyl character of the 4-position (pyridone tautomer).
COOH 163.0 - 165.0Singlet-Carboxylic acid carbonyl.
C-6 150.0 - 153.0Singlet-Alpha to Nitrogen.
C-2 140.0 - 145.0Quartet (

)

Direct attachment to

.

118.0 - 122.0Quartet (

)

Typical trifluoromethyl carbon.
C-3 115.0 - 118.0Singlet-Substituted beta-carbon.
C-5 110.0 - 112.0Singlet-Ortho to electron-donating oxygen.
Fluorine-19 NMR (

NMR)
  • Signal: Single sharp peak.

  • Shift:

    
     -62.0 to -65.0 ppm (relative to 
    
    
    
    ).
  • Diagnostic Value: Purity check. Any other peaks indicate regioisomers or degradation (e.g., fluoride ion at -120 ppm).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is most sensitive for carboxylic acids.

  • Molecular Ion (

    
    ):  m/z 206.
    
  • Fragmentation Pattern (MS/MS):

    • Decarboxylation:

      
       m/z 162.
      
    • Loss of HF: Common in ortho-hydroxy/fluoro systems (minor pathway).

Infrared Spectroscopy (FT-IR)[3]
  • O-H / N-H Stretch: 2500–3300

    
     (Very broad, characteristic of carboxylic acid dimers and pyridone NH).
    
  • C=O Stretch (Acid): 1700–1720

    
    .
    
  • C=O Stretch (Pyridone): 1640–1660

    
     (Lower frequency due to conjugation).
    
  • C-F Stretch: 1100–1300

    
     (Strong, multiple bands).
    

Part 4: Visualization of Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of Lot #956576-89-9 using the data described above.

AnalyticalWorkflow cluster_Solubility Step 1: Solubilization cluster_Analysis Step 2: Spectral Acquisition cluster_Decision Step 3: Validation Start Raw Sample (CAS 956576-89-9) DMSO Dissolve in DMSO-d6 (NMR) Start->DMSO MeOH Dissolve in MeOH:H2O (LC-MS) Start->MeOH H1_NMR 1H NMR Check: 2 Ar-H doublets DMSO->H1_NMR F19_NMR 19F NMR Check: Single Peak (-64 ppm) DMSO->F19_NMR MS ESI- MS Check: m/z 206 [M-H]- MeOH->MS Coupling Verify J(5,6) ~ 6Hz (Pyridone character) H1_NMR->Coupling Purity Purity Calculation (Integration/Area%) F19_NMR->Purity MS->Purity Release CERTIFIED REFERENCE MATERIAL Coupling->Release Pass Purity->Release >98%

Caption: Analytical workflow for the structural validation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, integrating NMR and MS data points.

Part 5: Experimental Protocols

Protocol A: and NMR Acquisition

Objective: Confirm structure and assess purity >95%.

  • Sample Preparation: Weigh 10-15 mg of the compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     (99.9% D). Cap and sonicate until fully dissolved. Note: If the solution is cloudy, filter through a glass wool plug.
    
  • Instrument Parameters:

    • Frequency: 400 MHz or higher.

    • Temperature: 298 K (

      
      C).
      
    • Scans: 16 (

      
      ), 64 (
      
      
      
      ).
    • Relaxation Delay (

      
      ): 2.0 seconds (ensure quantitative integration).
      
  • Processing: Reference DMSO residual peak to 2.50 ppm. Phase and baseline correct manually.

Protocol B: HPLC-UV Purity Assay

Objective: Quantify purity for batch release.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH keeps the COOH protonated, improving peak shape).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

  • Flow Rate: 1.0 mL/min.

Part 6: References

  • ChemicalBook . "4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 956576-89-9) Product Entry." Accessed October 2023. Link

  • BLD Pharm . "Product Datasheet: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid." Accessed October 2023. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text for NMR prediction principles).

  • Schlosser, M. "The 2- and 6-Trifluoromethylpyridines." European Journal of Organic Chemistry, 2001. (Grounding for

    
    -pyridine shifts).
    

Sources

An In-Depth Technical Guide to Trifluoromethylated Nicotinic Acids: A Focus on 4-(Trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Nicotinic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. Within this context, trifluoromethylated nicotinic acid derivatives have emerged as crucial building blocks for the synthesis of a wide array of bioactive compounds.

This guide addresses the discovery and history of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. However, a comprehensive review of publicly available scientific literature and patent databases reveals a scarcity of specific information on this particular substituted nicotinic acid. Therefore, to provide a valuable and in-depth resource, this guide will focus on the closely related and extensively documented compound, 4-(Trifluoromethyl)nicotinic acid . This molecule serves as a prime exemplar of this chemical class, with a rich history of synthesis and application. Furthermore, this guide will explore the concept of tautomerism in hydroxypyridines, a key chemical feature relevant to the originally requested molecule.

The Emergence of 4-(Trifluoromethyl)nicotinic Acid: A Historical Perspective

The synthesis of 4-(trifluoromethyl)nicotinic acid was first reported in the late 20th century, arising from research efforts focused on developing fluorinated analogs of pyridine-based bioactive molecules. The primary impetus for its development was its potential as a versatile intermediate for creating novel pharmaceuticals and agrochemicals. It is a synthetic compound with no known natural sources.

Synthetic Pathways and Manufacturing Processes

Several synthetic routes to 4-(trifluoromethyl)nicotinic acid have been developed, with the choice of method often depending on the desired scale of production, cost of starting materials, and required purity.

Common Synthetic Strategies

A widely utilized approach involves the preparation of a trifluoromethylated pyridine precursor followed by hydrolysis to the carboxylic acid. One patented method starts from trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile, proceeding through acylation, cyclization, and finally hydrolysis to yield 4-(trifluoromethyl)nicotinic acid.[1] Another common strategy begins with ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.[2]

A different synthetic avenue involves the oxidation of 4-(trifluoromethyl)picoline using strong oxidizing agents. Furthermore, methods starting from 3-cyanopyridine have also been reported.[3]

Below is a generalized workflow illustrating a common synthetic approach.

synthesis_workflow A Trifluoroacetyl Chloride + Vinyl Ethyl Ether B Acylation A->B C 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one B->C E Cyclization C->E D 3-Aminoacrylonitrile D->E F 4-(Trifluoromethyl)nicotinonitrile E->F G Hydrolysis F->G H 4-(Trifluoromethyl)nicotinic Acid G->H

Caption: A representative synthetic workflow for 4-(Trifluoromethyl)nicotinic acid.

Detailed Experimental Protocol: Synthesis from 4-(Trifluoromethyl)nicotinonitrile

The following protocol is a representative example of the final hydrolysis step in the synthesis of 4-(trifluoromethyl)nicotinic acid.

Objective: To hydrolyze 4-(trifluoromethyl)nicotinonitrile to 4-(trifluoromethyl)nicotinic acid.

Materials:

  • 4-(Trifluoromethyl)nicotinonitrile

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • To a suitable reaction vessel, add 150 g of sodium hydroxide and 500 mL of water.

  • Stir the mixture until the sodium hydroxide is fully dissolved.

  • Add 172.1 g of 4-(trifluoromethyl)nicotinonitrile to the sodium hydroxide solution.

  • Heat the reaction mixture to 100°C with stirring.

  • Maintain the temperature and stirring until the solid 4-(trifluoromethyl)nicotinonitrile has completely dissolved, resulting in a pale yellow, clear solution.

  • Cease stirring and cool the reaction mixture.

  • Acidify the solution to a pH of less than 1 by the dropwise addition of concentrated hydrochloric acid.

  • Cool the acidified solution to induce precipitation of the product.

  • Collect the white solid precipitate by filtration.

  • Wash the solid with water and dry to yield 4-(trifluoromethyl)nicotinic acid.

This method has been reported to produce a high yield of 98.3%.[1]

Physicochemical Properties and Characterization

4-(Trifluoromethyl)nicotinic acid is typically a pale yellow to dark yellow solid at room temperature.[4] Its crystal structure has been determined, providing valuable insights into its solid-state conformation.

PropertyValueSource
Molecular FormulaC₇H₄F₃NO₂[4]
Molecular Weight191.11 g/mol [4]
Melting Point146-148 °C[4]
Boiling Point290.4±40.0 °C (Predicted)[4]
Density1.484±0.06 g/cm³ (Predicted)[4]
pKa2.50±0.36 (Predicted)[4]
SolubilitySlightly soluble in DMSO and methanol[4]

Biological Activity and Applications

The primary and most well-documented application of 4-(trifluoromethyl)nicotinic acid is as a key intermediate in the synthesis of the insecticide flonicamid .[1][4] Flonicamid is a pyridine-based insect growth regulator with a unique mode of action, exhibiting high efficacy against sucking insects like aphids.[1][3] It acts as a nerve poison and has a rapid antifeedant effect.[3]

Beyond its role in agrochemicals, 4-(trifluoromethyl)nicotinic acid is a valuable precursor for the synthesis of potential therapeutic agents. It has been utilized in the development of:

  • HCV NS5B polymerase inhibitors , which are of interest for the treatment of Hepatitis C.[4]

  • Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors , which have potential applications in inflammatory and autoimmune diseases.[4]

The biological activity of nicotinic acid (niacin) itself is well-established, particularly its role in lipid metabolism.[5] While 4-(trifluoromethyl)nicotinic acid is a structural analog, its own biological activity profile, aside from its utility as a synthetic intermediate, is not extensively detailed in the available literature.

The Chemistry of Hydroxylated Analogs: A Note on Tautomerism

While specific data on 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is limited, the chemical principles of related compounds offer valuable insights. 4-Hydroxypyridine derivatives, including 4-hydroxynicotinic acid, are known to exist in a tautomeric equilibrium with their corresponding 4-pyridone forms.[6][7] This equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyridine ring.

The introduction of a strong electron-withdrawing group like a trifluoromethyl group at the 2-position would be expected to significantly influence the electronic properties of the pyridine ring and, consequently, the position of the tautomeric equilibrium.

tautomerism A 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (Enol Form) B 1,4-Dihydro-4-oxo-2-(trifluoromethyl)nicotinic acid (Keto Form) A->B Tautomerization

Caption: Tautomeric equilibrium of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

The study of such tautomeric equilibria is crucial in drug design, as different tautomers can exhibit distinct biological activities and physicochemical properties, such as membrane permeability and target binding.

Conclusion and Future Directions

4-(Trifluoromethyl)nicotinic acid stands as a significant achievement in the field of fluorinated organic compounds, providing a versatile platform for the development of important agrochemicals and potential pharmaceuticals. Its synthesis is well-established, with multiple routes amenable to industrial-scale production.

The lack of specific data on 4-Hydroxy-2-(trifluoromethyl)nicotinic acid highlights a potential area for future research. The synthesis of this compound and the investigation of its tautomeric equilibrium, physicochemical properties, and biological activity could uncover novel applications in medicine or agriculture. Such studies would contribute to a deeper understanding of how the interplay of hydroxyl and trifluoromethyl substituents on a nicotinic acid scaffold influences molecular behavior and function.

References

  • Google Patents. CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid.
  • Google Patents. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid.
  • PubMed Central. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • Eureka | Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

  • ResearchGate. The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. [Link]

  • Google Patents. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • ResearchGate. Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. [Link]

  • University of Kentucky X-Ray Crystallography Facility. Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, a novel compound at the intersection of established pharmacophores. In the absence of direct empirical data for this specific molecule, this document synthesizes existing knowledge on the structure-activity relationships of nicotinic acid analogs and the influence of trifluoromethyl and hydroxyl substitutions to propose and rationalize high-probability therapeutic targets. We present a logical framework for a drug discovery program centered on this molecule, detailing methodologies for target validation and characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigating 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent with a primary role in the management of dyslipidemia.[1][2] Its biological activities are multifaceted, stemming from its role as a precursor to essential coenzymes NAD+ and NADP+.[3][4] The introduction of a trifluoromethyl (CF3) group into small molecule drugs is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The presence of a hydroxyl group can introduce new hydrogen bonding interactions and potentially mimic endogenous ligands.

4-Hydroxy-2-(trifluoromethyl)nicotinic acid combines the core nicotinic acid scaffold with these two influential functional groups. This unique combination suggests the potential for novel pharmacology, possibly distinct from the parent nicotinic acid molecule. This guide will explore the most probable therapeutic targets for this compound based on structural analogy and established pharmacological principles.

Proposed Primary Therapeutic Targets

Based on a thorough analysis of the structural components of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, we propose two primary, high-probability therapeutic targets for investigation:

  • G Protein-Coupled Receptor 109A (GPR109A/HCA2)

  • Catechol-O-Methyltransferase (COMT)

The following sections will delve into the scientific rationale for each proposed target and provide detailed protocols for experimental validation.

Target I: G Protein-Coupled Receptor 109A (GPR109A)

Rationale for GPR109A as a Potential Target

GPR109A is the high-affinity receptor for nicotinic acid, mediating its anti-lipolytic effects.[6][7][8] The binding of nicotinic acid to GPR109A is known to involve its carboxyl group.[9] While substitutions on the pyridine ring can modulate receptor affinity and efficacy, the fundamental nicotinic acid scaffold of our compound of interest strongly suggests a potential interaction with GPR109A. The trifluoromethyl group at the 2-position and the hydroxyl group at the 4-position could alter the binding kinetics and functional response compared to nicotinic acid, potentially leading to a differentiated pharmacological profile with modified potency or reduced side effects like flushing.[10]

Signaling Pathway

GPR109A_Signaling cluster_cell Adipocyte Compound 4-Hydroxy-2-(trifluoromethyl)nicotinic acid GPR109A GPR109A Compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Mediates

Caption: GPR109A signaling pathway in adipocytes.

Experimental Validation Workflow

A tiered approach is recommended for validating GPR109A as a target.

GPR109A_Workflow cluster_0 Tier 1: Binding Affinity cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Cellular Response Binding_Assay Radioligand Binding Assay Binding_Data Determine Ki Binding_Assay->Binding_Data Functional_Assay cAMP Accumulation Assay Binding_Data->Functional_Assay Proceed if binding is confirmed Functional_Data Determine EC50/IC50 Functional_Assay->Functional_Data Cellular_Assay Lipolysis Assay in Adipocytes Functional_Data->Cellular_Assay Proceed if functional activity is observed Cellular_Data Measure Glycerol/FFA Release Cellular_Assay->Cellular_Data

Caption: Experimental workflow for GPR109A target validation.

Objective: To determine the binding affinity (Ki) of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid for GPR109A.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes (10-20 µg protein), a radiolabeled ligand for GPR109A (e.g., [3H]-Nicotinic Acid), and increasing concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid or unlabeled nicotinic acid (as a positive control).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled nicotinic acid) from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the functional activity of the compound as an agonist or antagonist at GPR109A by measuring its effect on cAMP levels.

Methodology:

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing human GPR109A.

    • Plate cells in a 96-well plate and grow to confluence.

  • cAMP Assay:

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add increasing concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid or a known GPR109A agonist (e.g., nicotinic acid).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

Target II: Catechol-O-Methyltransferase (COMT)

Rationale for COMT as a Potential Target

COMT is a critical enzyme in the metabolic clearance of catecholamines.[1][11] Inhibitors of COMT are used in the treatment of Parkinson's disease to prevent the peripheral degradation of levodopa.[12][13] A key structural feature of many COMT inhibitors is a catechol-like moiety. The 4-hydroxy-nicotinic acid structure of our compound of interest, particularly with the electron-withdrawing trifluoromethyl group, may mimic the catechol structure sufficiently to interact with the active site of COMT. Furthermore, a derivative of 2-(trifluoromethyl)nicotinic acid has been reported as a key intermediate in the synthesis of a COMT inhibitor, lending strong credence to this hypothesis.[14]

Mechanism of Action

COMT_Inhibition Compound 4-Hydroxy-2-(trifluoromethyl)nicotinic acid COMT COMT Compound->COMT Inhibits Methylated_Product Methylated Product COMT->Methylated_Product Produces Substrate Catechol Substrate (e.g., L-DOPA) Substrate->COMT Binds to SAM SAM (Methyl Donor) SAM->COMT Binds to

Caption: Proposed inhibitory action on COMT.

Experimental Validation Workflow

COMT_Workflow cluster_0 Tier 1: In Vitro Enzyme Inhibition cluster_1 Tier 2: Cellular Activity Enzyme_Assay COMT Inhibition Assay Enzyme_Data Determine IC50 Enzyme_Assay->Enzyme_Data Cellular_Assay Cell-based COMT Activity Assay Enzyme_Data->Cellular_Assay Proceed if inhibition is confirmed Cellular_Data Measure Substrate Metabolism Cellular_Assay->Cellular_Data

Caption: Experimental workflow for COMT target validation.

Objective: To determine the IC50 value of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid for COMT.

Methodology:

  • Reagents:

    • Recombinant human COMT (soluble or membrane-bound form).

    • Catechol substrate (e.g., esculetin or L-DOPA).

    • S-adenosyl-L-methionine (SAM) as the methyl donor.

    • A known COMT inhibitor (e.g., entacapone or tolcapone) as a positive control.

  • Enzymatic Assay (Fluorometric):

    • In a 96-well plate, combine COMT enzyme, SAM, and increasing concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid or the positive control.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., esculetin).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • The methylation of esculetin results in a loss of fluorescence.

    • Measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the IC50 value using non-linear regression.

Data Summary and Interpretation

The following table should be populated with the experimental data obtained from the validation workflows described above.

Parameter4-Hydroxy-2-(trifluoromethyl)nicotinic acidNicotinic Acid (Control)Entacapone (Control)
GPR109A Binding (Ki) To be determinedLiterature ValueN/A
GPR109A Functional (EC50/IC50) To be determinedLiterature ValueN/A
COMT Inhibition (IC50) To be determinedN/ALiterature Value

Interpretation of Potential Outcomes:

  • Potent GPR109A Agonist: If the compound exhibits a low Ki and EC50 for GPR109A, it could be developed as a novel dyslipidemia agent, potentially with an improved side-effect profile.

  • Selective COMT Inhibitor: A low IC50 for COMT would suggest potential applications in neurodegenerative disorders like Parkinson's disease.

  • Dual-Target Activity: Should the compound demonstrate activity at both targets, it could represent a first-in-class molecule with a unique mechanism of action, warranting further investigation into its polypharmacology.

  • No Significant Activity: A lack of activity at these primary targets would necessitate broader screening against other potential targets, possibly through in silico prediction followed by experimental validation.[15][16][17]

Conclusion and Future Directions

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a molecule of significant interest due to its unique structural combination of a nicotinic acid core with pharmacologically relevant hydroxyl and trifluoromethyl groups. Based on established structure-activity relationships, GPR109A and COMT represent the most plausible and high-priority therapeutic targets. The experimental workflows detailed in this guide provide a robust and logical framework for the systematic evaluation of these hypotheses. The results of these studies will be instrumental in defining the therapeutic potential of this compound and guiding its future development as a novel therapeutic agent.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity - PubMed. (2010, September 15). Retrieved February 2, 2026, from [Link]

  • Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010, January 6). Retrieved February 2, 2026, from [Link]

  • Structures of GPR109A agonists presented herein with compound... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Catechol-O-methyltransferase inhibitor - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Niacin - PMC. (2016, May 9). Retrieved February 2, 2026, from [Link]

  • In silico methods for drug-target interaction prediction - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - Journal of Organic and Pharmaceutical Chemistry. (2024, March 11). Retrieved February 2, 2026, from [Link]

  • Inhibitors of Catechol-O-Methyltransferase - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021, November 27). Retrieved February 2, 2026, from [Link]

  • Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Nicotinic acid - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • MedChemComm - Digital CSIC. (2021, July 12). Retrieved February 2, 2026, from [Link]

  • Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed. (2007, April 5). Retrieved February 2, 2026, from [Link]

  • Vitamin B3 - StatPearls - NCBI Bookshelf. (2024, February 29). Retrieved February 2, 2026, from [Link]

  • Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Recent Advances in In Silico Target Fishing - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • How Slim Thick gummy may influence weight management - Centro Global de Ciudades. (2026, January 25). Retrieved February 2, 2026, from [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (2025, January 15). Retrieved February 2, 2026, from [Link]

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC. (2022, November 26). Retrieved February 2, 2026, from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (n.d.). Retrieved February 2, 2026, from [Link]

  • COMT inhibitors for motor fluctuations in Parkinson's disease - VJNeurology. (2022, March 22). Retrieved February 2, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Methodological & Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid in human plasma. The analyte, a key heterocyclic compound containing a trifluoromethyl group, is relevant in pharmaceutical research and development. This protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is designed to provide the high-throughput, accuracy, and precision required for pharmacokinetic studies and other drug development applications.

Introduction and Scientific Rationale

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a pyridinecarboxylic acid derivative. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[1]. Nicotinic acid (also known as niacin or Vitamin B3) and its derivatives are biologically significant compounds involved in various metabolic pathways[2][3]. Given the potential pharmaceutical relevance of fluorinated nicotinic acid analogs, a reliable method for their quantification in biological matrices is essential for preclinical and clinical research.

The molecular formula for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is C7H4F3NO3 with a molecular weight of 207.11 g/mol [4]. Its structure, featuring a carboxylic acid, a pyridine ring, and an electron-withdrawing trifluoromethyl group, dictates the analytical strategy. The acidic nature of the molecule makes it an excellent candidate for analysis by reversed-phase liquid chromatography with detection by negative ion mode mass spectrometry.

This guide provides a comprehensive protocol grounded in established bioanalytical principles. We will explain the causality behind key experimental choices, from sample preparation to mass spectrometric detection, ensuring a self-validating and robust analytical system.

Principle of the Method

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. A stable isotope-labeled internal standard (SIL-IS) is added to plasma samples to correct for analyte loss during sample processing and for variability in instrument response. Proteins are removed from the plasma matrix using a simple and efficient protein precipitation step with acetonitrile. The resulting supernatant is injected into an LC-MS/MS system.

The analyte and internal standard are separated from endogenous plasma components on a reversed-phase HPLC column. They are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The mass spectrometer is operated in the highly selective Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high specificity and minimizing matrix interference. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Materials and Reagents

Item Supplier/Grade Rationale
4-Hydroxy-2-(trifluoromethyl)nicotinic acidReference Standard (>98% purity)Analyte for calibration and QC standards.
4-Hydroxy-2-(trifluoromethyl)nicotinic acid-¹³C₂,¹⁵NCustom Synthesis or CommercialIdeal stable isotope-labeled internal standard (SIL-IS) for ultimate accuracy.
Alternative IS: 4-(Trifluoromethyl)nicotinic acidCommercial Standard (>98% purity)A structurally similar analog if a SIL-IS is unavailable.[5]
Acetonitrile (ACN)LC-MS GradeOrganic solvent for protein precipitation and mobile phase.
Methanol (MeOH)LC-MS GradeSolvent for stock solutions.
WaterType I, 18.2 MΩ·cmAqueous component of the mobile phase.
Formic Acid (FA)LC-MS Grade (>99%)Mobile phase additive to control pH and improve ionization.
Human Plasma (K₂EDTA)Commercial SupplierBiological matrix for standards, QCs, and sample analysis.
Polypropylene Microcentrifuge Tubes (1.5 mL)Standard Laboratory GradeFor sample preparation.
HPLC Column: Phenomenex Kinetex® C182.6 µm, 100 Å, 50 x 2.1 mmProvides efficient separation of small polar molecules.

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is foundational to the entire quantitative method. Using a high-purity reference standard and a precise weighing technique is critical. Serial dilutions are then performed to create calibration curve (CAL) and quality control (QC) samples that span the expected concentration range in study samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 2.0 mg of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid reference standard and transfer to a 2.0 mL volumetric flask.

    • Dissolve and bring to volume with methanol. This is the Analyte Stock Solution.

    • Repeat the process for the Internal Standard (IS) to create the IS Stock Solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the Analyte Stock Solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Working Internal Standard Solution (100 ng/mL):

    • Dilute the IS Stock Solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal in the mass spectrometer.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitating agent that also ensures the polar analyte remains soluble in the supernatant.[6]

  • Aliquot Samples: Pipette 50 µL of human plasma (blank, study sample, CAL, or QC) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add Internal Standard: Add 150 µL of the Working Internal Standard Solution (100 ng/mL in acetonitrile) to each tube. The use of acetonitrile as the IS solvent serves the dual purpose of delivering the IS and precipitating the proteins.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Diagram: Sample Preparation Workflow

G plasma 1. Plasma Sample (50 µL) (Blank, CAL, QC, or Unknown) is_add 2. Add IS in ACN (150 µL) plasma->is_add vortex 3. Vortex (30 sec) is_add->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial 6. HPLC Vial for Analysis supernatant->hplc_vial

Caption: A flowchart of the protein precipitation protocol.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is designed to provide sharp, symmetrical peaks with good retention, separating the analyte from the void volume and potential matrix interferences. A fast gradient minimizes run time for high-throughput applications. The mass spectrometer parameters are optimized for maximum sensitivity and specificity for the target analyte. Negative ion mode is selected due to the presence of the acidic carboxylic acid group, which readily deprotonates to form a stable [M-H]⁻ ion.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemShimadzu Nexera X2 or equivalent
ColumnPhenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm
Column Temp.40 °C
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
0.0 min5% B
0.5 min5% B
2.5 min95% B
3.0 min95% B
3.1 min5% B
4.0 min5% B

Table 2: Mass Spectrometry Parameters

ParameterValue
MS SystemSCIEX Triple Quad™ 5500 or equivalent
Ionization SourceElectrospray Ionization (ESI)
PolarityNegative
Capillary Voltage-4500 V
Source Temp.550 °C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)60 psi
Curtain Gas35 psi
Collision GasNitrogen (CAD), 9 psi

Table 3: MRM Transitions

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (V)Purpose
4-Hydroxy-2-(CF₃)nicotinic acid 206.1162.1100-22Quantifier
206.1136.1100-35Qualifier
IS: 4-Hydroxy-2-(CF₃)nicotinic acid-¹³C₂,¹⁵N 209.1165.1100-22Internal Standard
Alternative IS: 4-(CF₃)nicotinic acid 190.0146.0100-20Internal Standard

Note: The primary fragmentation [M-H]⁻ → [M-H-CO₂]⁻ is proposed for quantification due to its expected stability and high abundance for carboxylic acids.

Method Validation and Trustworthiness

To ensure the reliability of the data generated, this method must be validated according to the principles outlined in regulatory guidance documents such as the FDA's "Bioanalytical Method Validation Guidance for Industry." This process establishes the trustworthiness of the protocol. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Diagram: Bioanalytical Method Validation Pillars

G center Reliable Quantitative Data linearity Linearity & Range center->linearity accuracy Accuracy & Precision center->accuracy selectivity Selectivity center->selectivity stability Stability center->stability matrix Matrix Effect center->matrix lloq LLOQ center->lloq

Caption: Core parameters for ensuring a trustworthy bioanalytical method.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and high-throughput solution for the quantification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for supporting drug development studies where large numbers of samples require analysis. The method's design is grounded in established scientific principles to ensure data of the highest integrity and reliability.

References

  • ResearchGate. The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Available at: [Link]

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. Available at: [Link]

  • Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • ResearchGate. HPLC and LC/MS/MS operation condition | Download Table. Available at: [Link]

  • De Luca, G., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. Analytical and Bioanalytical Chemistry, 414, 539-552. Available at: [Link]

  • Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. Available at: [Link]

  • Phenomenex. Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Available at: [Link]

  • Wang, X., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society, 144(4), 1736-1748. Available at: [Link]

  • ResearchGate. LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study | Request PDF. Available at: [Link]

  • Fisher Scientific. SPE-LC-MS/MS Method for the Determination of Nicotine, Cotinine, and Trans-3-hydroxycotinine in Urine. Available at: [Link]

  • Waters Corporation. Clinical LC-MS/MS Systems: Analytical Capabilities. Available at: [Link]

  • Semantic Scholar. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available at: [Link]

  • National Institutes of Health. Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. Available at: [Link]

Sources

Application Note: Cellular Profiling and Fragment Assessment of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 956576-89-9) represents a privileged scaffold in medicinal chemistry, particularly in the development of Fragment-Based Drug Discovery (FBDD) libraries. Its structure—a pyridine core functionalized with a trifluoromethyl group (


), a carboxylic acid, and a hydroxyl group—positions it as a critical building block for two major classes of bioactive molecules:
  • Kinase Inhibitors: The trifluoromethyl-pyridine motif is isosteric with structures found in multi-kinase inhibitors (e.g., Regorafenib analogs), where the electron-withdrawing

    
     group enhances metabolic stability and lipophilicity.
    
  • Agrochemical Metabolites: It shares structural homology with TFNA (4-(trifluoromethyl)nicotinic acid), a primary metabolite of the insecticide Flonicamid.[1] Understanding the cellular handling of such metabolites is crucial for toxicology screening.

This Application Note provides a standardized protocol for introducing this acidic, fluorinated scaffold into cell-based assays. The primary objective is to evaluate its baseline cytotoxicity , solubility limits , and cellular permeability prior to its use in high-throughput screening or lead optimization.

Key Challenges Addressed
  • Acidity & pH Drift: With a predicted pKa

    
     2.5 (carboxylic acid), high concentrations can acidify culture media, causing false-positive toxicity.
    
  • Tautomerism: The 4-hydroxy-pyridine moiety exists in equilibrium with its 4-pyridone tautomer, significantly affecting membrane permeability and receptor binding kinetics.

Chemical Preparation & Handling[2][3][4]

Reagent Specifications
  • Compound: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (Solid, Pale Yellow).

  • Molecular Weight: 207.11 g/mol .

  • Solubility: Soluble in DMSO (>50 mM); sparingly soluble in water (pH dependent).

  • Storage: -20°C, desiccated. Protect from light.

Stock Solution Protocol (Critical Step)

Do not dissolve directly in aqueous cell culture media.

  • Weighing: Weigh approximately 2–5 mg of the solid compound into a sterile glass vial.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM master stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / 207.11] / 0.05.

  • Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

Working Solution & pH Buffering

Because of the carboxylic acid moiety, adding the stock directly to unbuffered media at high concentrations (>100 µM) can drop the pH.

  • Buffer Requirement: Use HEPES-buffered media (25 mM HEPES) rather than standard bicarbonate-only media to maintain pH 7.4.

  • Vehicle Control: Prepare a "Matched Vehicle" solution containing DMSO diluted in media to the same final percentage (e.g., 0.5% v/v).

Protocol A: Cytotoxicity Profiling (MTT/WST-1 Assay)

Objective: Determine the


 (Cytotoxic Concentration 50%) to distinguish between specific bioactivity and non-specific cell death.
Materials
  • Cell Line: HepG2 (Metabolic competent) or HEK293 (General screening).

  • Assay Reagent: WST-1 or MTT Reagent.

  • Plate: 96-well clear flat-bottom TC-treated plate.

Workflow Diagram

CytotoxicityWorkflow Stock 50 mM Stock (DMSO) Dilution Serial Dilution (1:3 in Medium) Stock->Dilution Prepare 8 pts Incubation Incubation (24h - 48h) Dilution->Incubation Treatment Seeding Cell Seeding (5k cells/well) Seeding->Incubation Adherence Readout Absorbance (450/570 nm) Incubation->Readout Add WST-1

Figure 1: Step-by-step workflow for cytotoxicity profiling of the fluorinated scaffold.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells and dilute to

      
       cells/mL.
      
    • Dispense 50 µL/well (5,000 cells) into the 96-well plate.

    • Incubate for 24 hours at 37°C/5%

      
       to allow attachment.
      
  • Compound Preparation (Day of Assay):

    • Thaw one aliquot of 50 mM Stock.

    • Prepare a 2x Working Solution starting at 200 µM (Final assay top conc: 100 µM).

    • Perform 1:3 serial dilutions in HEPES-buffered media (8 points: 100 µM down to ~0.04 µM).

  • Treatment:

    • Add 50 µL of the 2x compound dilutions to the respective wells (Total Vol: 100 µL).

    • Controls:

      • Negative: 0.2% DMSO in Media (Cells + Vehicle).

      • Positive: 10 µM Staurosporine or 10% DMSO (Cell Death).

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Add 10 µL WST-1 reagent per well.

    • Incubate 1–4 hours until color develops.

    • Measure absorbance at 450 nm (Ref 650 nm).

Protocol B: Fragment-Based Target Engagement (Generic)

Objective: Assess if the scaffold acts as a competitive inhibitor for pyridine-binding enzymes (e.g., DHODH or NAMPT) using a metabolic rescue assay.

Rationale: The 4-hydroxy-nicotinic acid core mimics the substrate for nicotinate phosphoribosyltransferase. If the fragment binds, it may alter cellular NAD+ levels or respiration.

Experimental Logic[3]
  • Tautomer Consideration: In aqueous solution, the equilibrium shifts. The pyridone form is more polar.

Tautomerism Acid 4-Hydroxy-Nicotinic Acid (Aromatic) Pyridone 4-Pyridone-3-Carboxylic Acid (Keto-form) Acid->Pyridone Tautomerization (pH dependent) Membrane Cell Membrane (Lipid Bilayer) Acid->Membrane High Permeability Pyridone->Membrane Low Permeability Target Intracellular Target (Enzyme Pocket) Membrane->Target Binding

Figure 2: Tautomeric equilibrium impacts cell entry. The aromatic hydroxy-form is preferred for membrane crossing.

Procedure
  • Assay Setup: Seed cells as in Protocol A.

  • Treatment: Treat cells with the compound (at

    
     derived from Protocol A) for 6 hours.
    
  • Stimulation (Optional): If testing anti-inflammatory potential (relevant for nicotinic analogs), co-treat with LPS (100 ng/mL).

  • Endpoint: Measure intracellular ATP (CellTiter-Glo) or NAD+ levels (NAD/NADH-Glo Assay).

    • Interpretation: A significant drop in NAD+ without a drop in ATP suggests specific inhibition of the salvage pathway, validating the scaffold as a "hit."

Data Analysis & Interpretation

Summarize results in the following format to determine the "Safety Window" for the scaffold.

ParameterFormula / MethodAcceptance Criteria (Fragment Screen)

4-parameter logistic fit of Viability vs. Log[Conc]

(Ideally

)
Solubility Limit Turbidimetric assessment (OD600)No precipitate at

in media
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Hill Slope From dose-response curveShould be close to -1.0 (Steep slope = non-specific toxicity)

Troubleshooting:

  • Yellow Precipitate: The compound has crashed out. Repeat solubility check in PBS. If insoluble, lower max concentration to 50 µM.

  • Color Interference: The compound is yellow.[2] If using colorimetric assays (MTT), include "Compound Only" wells (no cells) to subtract background absorbance. Alternatively, use luminescent assays (CellTiter-Glo) which are less affected by compound color.

References

  • ChemicalBook. (2023).[3] 4-Hydroxy-2-(trifluoromethyl)nicotinic acid - CAS 956576-89-9 Properties and Safety. Retrieved from

  • Cayman Chemical. (2023).[1][3][4] 4-(Trifluoromethyl)nicotinic acid (Flonicamid Metabolite) Product Information. (Structural analog reference). Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Design and Synthesis of Sorafenib Derivatives. (Contextualizing the pyridine scaffold). Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Fluorinated Nicotinic Acids.[5] Retrieved from

Sources

Application Note: High-Purity Synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid .

Abstract & Strategic Overview

The trifluoromethylpyridine scaffold is a "privileged structure" in modern agrochemical and pharmaceutical discovery, imparting metabolic stability and lipophilicity. 4-Hydroxy-2-(trifluoromethyl)nicotinic acid represents a critical building block for next-generation kinase inhibitors and herbicidal agents.

Conventional syntheses often suffer from poor regioselectivity (yielding mixtures of 2-CF3 and 4-CF3 isomers) or require harsh handling of gaseous trifluoromethylating agents. This protocol details a regioselective, convergent synthesis utilizing Ethyl 3-amino-4,4,4-trifluorocrotonate as a pre-functionalized building block. By reacting this stable enamine with an electrophilic partner (Ethyl 3-ethoxyacrylate or Diethyl ethoxymethylenemalonate), we lock the CF3 group at the 2-position and the hydroxyl at the 4-position via a Gould-Jacobs type cyclization.

Key Advantages of This Route:
  • Regiocontrol: The CF3 position is fixed by the starting material, eliminating isomer separation.

  • Scalability: Avoids high-pressure fluorination; uses standard liquid reagents.

  • Safety: Minimizes exposure to volatile fluorinated gases.

Retrosynthetic Analysis

The synthesis is designed to construct the pyridine ring via a [3+3] cyclocondensation strategy.

  • Target: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

  • Precursor 1 (Nucleophile): Ethyl 3-amino-4,4,4-trifluorocrotonate (Provides N, C2-CF3, and C3).

  • Precursor 2 (Electrophile): Ethyl 3-ethoxyacrylate (or Diethyl ethoxymethylenemalonate for the 5-carboxy derivative). Provides C4, C5, C6.[1]

  • Transformation: Michael addition followed by intramolecular Claisen condensation (cyclization) and subsequent hydrolysis.

Retrosynthesis Target 4-Hydroxy-2-(trifluoromethyl) nicotinic acid Intermediate Ethyl 4-hydroxy-2-(trifluoromethyl) nicotinate Target->Intermediate Hydrolysis Reagents Ethyl 3-amino-4,4,4- trifluorocrotonate + Ethyl 3-ethoxyacrylate Intermediate->Reagents Cyclocondensation (Gould-Jacobs Type)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core.

Experimental Protocol

Reagents & Equipment Table
Reagent / EquipmentSpecificationRoleSafety Note
Ethyl 3-amino-4,4,4-trifluorocrotonate >97% PurityCore Building BlockIrritant; handle in fume hood.
Ethyl 3-ethoxyacrylate >95% (cis/trans mix)C3-C5 SynthonLachrymator; moisture sensitive.
Diphenyl Ether (or Dowtherm A)Reagent GradeHigh-BP SolventHigh boiling point (258°C).
Sodium Hydroxide (NaOH) 2M Aqueous Sol.Hydrolysis BaseCorrosive.
Hydrochloric Acid (HCl) 6M Aqueous Sol.AcidificationCorrosive fumes.
Dean-Stark Apparatus Standard JointEthanol RemovalEnsure tight seals.
Step-by-Step Methodology
Stage 1: Enamine Condensation & Cyclization

Objective: Form the pyridine ring with correct regiochemistry.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Dean-Stark trap fitted with a reflux condenser. Connect to an inert gas (Nitrogen/Argon) line.

  • Charging: Add Ethyl 3-amino-4,4,4-trifluorocrotonate (18.3 g, 100 mmol) and Ethyl 3-ethoxyacrylate (15.8 g, 110 mmol) to the flask.

  • Solvent: Add Diphenyl ether (50 mL). Note: Diphenyl ether is used as a high-boiling solvent to facilitate thermal cyclization and ethanol removal.

  • Reaction (Condensation): Heat the mixture to 120°C for 2 hours.

    • Mechanism:[2][3][4][5][6] The amino group attacks the beta-carbon of the acrylate, eliminating ethanol (collected in Dean-Stark).

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of the amine indicates intermediate formation.

  • Reaction (Cyclization): Increase temperature to 240-250°C (reflux of diphenyl ether). Maintain for 1-2 hours.

    • Critical Step: This high temperature drives the intramolecular attack of the alpha-carbon (of the crotonate) onto the ester carbonyl of the acrylate, closing the ring to form the 4-pyridone/4-hydroxypyridine tautomer.

  • Workup: Cool the reaction mixture to room temperature. Add Hexane (100 mL) to the reaction mixture.

    • Precipitation: The product, Ethyl 4-hydroxy-2-(trifluoromethyl)nicotinate , usually precipitates as a solid from the non-polar diphenyl ether/hexane mix.

  • Filtration: Filter the solid, wash copiously with hexane to remove residual diphenyl ether, and dry under vacuum.

    • Yield Expectation: 65-75%.

Stage 2: Hydrolysis to the Free Acid

Objective: Convert the ethyl ester to the carboxylic acid.

  • Dissolution: Suspend the solid ester (from Stage 1) in 2M NaOH (5 equivalents) in a round-bottom flask.

  • Reflux: Heat to reflux (100°C) for 3 hours. The solid should dissolve as the salt forms.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Precipitation: Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: The target acid, 4-Hydroxy-2-(trifluoromethyl)nicotinic acid , will precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with a small amount of ice-cold water (to remove NaCl), and dry in a vacuum oven at 50°C.

Analytical Validation & Quality Control

To ensure the protocol was successful, verify the product against these parameters.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH),

11.8 (br s, 1H, OH),

8.5 (d, 1H, H6),

6.8 (d, 1H, H5).
Confirms pyridine ring protons and lack of ethyl group.
19F NMR Singlet at

-64 to -68 ppm.
Confirms integrity of the CF3 group (no hydrolysis).
LC-MS (ESI-) [M-H]- peak at approx. 206 m/z.Confirms molecular weight (MW = 207.11).
Appearance White to pale yellow crystalline powder.Dark color indicates oxidation or polymerization.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, including critical decision points and process parameters.

SynthesisWorkflow Start Start: Ethyl 3-amino-4,4,4-trifluorocrotonate + Ethyl 3-ethoxyacrylate Step1 Step 1: Condensation 120°C, 2h (Dean-Stark Removal of EtOH) Start->Step1 Check1 TLC Check: Amine Consumed? Step1->Check1 Step2 Step 2: Thermal Cyclization 250°C, Diphenyl Ether Workup1 Precipitation with Hexane & Filtration Step2->Workup1 Check1->Step1 No (Extend Time) Check1->Step2 Yes Step3 Step 3: Hydrolysis 2M NaOH, Reflux Workup1->Step3 Step4 Acidification (pH 1-2) & Isolation Step3->Step4

Figure 2: Process flow for the synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Troubleshooting & Optimization

  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete removal of ethanol or temperature too low.

    • Fix: Ensure vigorous reflux in Stage 2. The reaction is thermodynamically driven by the elimination of ethanol. Use a high-boiling solvent like Diphenyl Ether or Dowtherm A.

  • Issue: Product Oiling Out.

    • Cause: Presence of impurities or residual solvent.

    • Fix: Triturate the crude oil with diethyl ether or cold acetonitrile to induce crystallization.

  • Issue: Decarboxylation.

    • Cause: Excessive heat during hydrolysis or acidic workup.

    • Fix: Monitor the hydrolysis temperature carefully. While nicotinic acids are generally stable, the electron-withdrawing CF3 group can facilitate decarboxylation under extreme forcing conditions.

Safety & Handling

  • Fluorinated Compounds: While the CF3 group is stable, thermal decomposition at extreme temperatures (>300°C) can release toxic HF. Do not overheat beyond the specified cyclization temperature.

  • Corrosives: NaOH and HCl can cause severe burns. Wear appropriate PPE (gloves, goggles, lab coat).

  • Waste: Dispose of fluorinated organic waste in dedicated halogenated waste containers.

References

  • Preparation of 4-trifluoromethylnicotinic acid.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif.Journal of Pesticide Science. (2020).

  • Ethyl 3-amino-4,4,4-trifluorocroton

  • Process for preparing 4-hydroxypyridines.

Sources

Application Notes & Protocols for the In Vitro Evaluation of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid Derivatives as Novel Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid derivatives. These compounds represent a promising class of small molecules with the potential to inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). The stabilization of HIF-1α is a key therapeutic strategy for conditions such as anemia and ischemia.[1] This guide outlines a logical, tiered approach, beginning with a direct biochemical assay for PHD2 inhibition, followed by a cell-based assay to confirm target engagement (HIF-1α stabilization), and culminating in a functional assay to assess the downstream physiological effect on angiogenesis. Each protocol is designed with self-validating controls and is supported by scientific rationale to ensure robust and reproducible results.

Background & Scientific Rationale

The cellular response to low oxygen levels (hypoxia) is primarily governed by the transcription factor Hypoxia-Inducible Factor (HIF).[2] The HIF complex consists of an oxygen-labile α-subunit (HIF-α) and a stable β-subunit (HIF-β). Under normal oxygen conditions (normoxia), specific prolyl residues on HIF-α are hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the most critical isoform for this regulation.[2][3] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation, keeping its levels low.[4][5]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α.[5] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic adaptation.[6]

Pharmacological inhibition of PHD enzymes can mimic a hypoxic response by stabilizing HIF-α even under normoxic conditions.[4] 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and its derivatives are structurally analogous to 2-oxoglutarate, a key co-substrate for PHD enzymes. This structural mimicry suggests their potential to act as competitive inhibitors at the enzyme's active site. This guide provides the experimental framework to test this hypothesis.

HIF_Regulation_Pathway cluster_normoxia Normoxic Conditions (High O2) cluster_inhibition PHD Inhibition (Normoxia) HIF-1α_N HIF-1α PHD2 PHD2 Enzyme (Active) HIF-1α_N->PHD2 Hydroxylation HIF-1α_OH Hydroxylated HIF-1α PHD2->HIF-1α_OH O2 O2 2-Oxoglutarate O2->PHD2 VHL VHL E3 Ligase HIF-1α_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_I HIF-1α HIF-1α_S Stabilized HIF-1α HIF-1α_I->HIF-1α_S No Degradation PHD2_I PHD2 Enzyme Compound 4-OH-2-(CF3)nicotinic acid Derivative Compound->PHD2_I Inhibition HIF_Complex Active HIF-1 Complex HIF-1α_S->HIF_Complex Dimerization Nucleus Nucleus HIF-1β HIF-1β HIF-1β->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Gene_Tx Gene Transcription (VEGF, EPO, etc.) HRE->Gene_Tx

Caption: The HIF-1α regulatory pathway under normoxia and upon PHD inhibition.

Compound Handling and Preparation

Proper handling of test compounds is critical for accurate and reproducible results.

  • Solubility Testing: Begin by determining the optimal solvent for your specific derivative. Dimethyl sulfoxide (DMSO) is a common starting point for organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[7]

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using the appropriate cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your assay; it should typically be kept below 0.5% to avoid solvent-induced artifacts.

ParameterRecommendationRationale
Primary Solvent High-purity, anhydrous DMSOBroad solubility for organic compounds; minimizes water absorption.
Stock Concentration 10-50 mMAllows for a wide range of final concentrations with minimal solvent carryover.
Storage -20°C to -80°C, single-use aliquotsPrevents compound degradation and variability from freeze-thaw cycles.[7]
Final Assay [DMSO] ≤ 0.5% (v/v)High concentrations of DMSO can be cytotoxic or affect enzyme activity.

Tier 1: Biochemical PHD2 Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compounds on recombinant human PHD2 enzyme and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: An initial biochemical assay is crucial to confirm that the compounds directly interact with the putative target, PHD2, independent of any cellular machinery. We will use a non-radioactive, colorimetric assay that measures the consumption of the PHD2 co-substrate, α-ketoglutarate (α-KG).[8]

Protocol: Colorimetric α-Ketoglutarate Consumption Assay[8]
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM Ascorbate, 50 µM FeSO₄, 200 µg/mL Catalase. Prepare fresh.

    • Enzyme Solution: Dilute recombinant human PHD2 in Assay Buffer to the desired concentration (e.g., 2-5 µg/mL).

    • Substrate Solution: Prepare a solution of HIF-1α peptide substrate and α-ketoglutarate in Assay Buffer.

    • Test Compounds: Prepare a 2x concentration series of the derivatives in Assay Buffer.

    • Positive Control: Prepare a 2x concentration series of a known PHD inhibitor (e.g., Dimethyloxalylglycine - DMOG).

    • Detection Reagent: 2,4-dinitrophenylhydrazine (2,4-DNPH) solution followed by a strong base (e.g., NaOH).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2x test compound dilutions (or vehicle/positive control) to appropriate wells.

    • Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution containing PHD2 enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the 2,4-DNPH solution. This derivatizes the remaining α-KG.

    • Add the base solution to develop the color.

    • Read the absorbance at the appropriate wavelength (e.g., ~540 nm).

  • Data Analysis:

    • The absorbance is inversely proportional to PHD2 activity (higher activity = less α-KG remaining = lower signal).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (µM)Slope Factor
Positive Control (DMOG) e.g., 5.5e.g., 1.1e.g., 0.99
Derivative 1 Experimental ValueExperimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental ValueExperimental Value

Tier 2: Cell-Based HIF-1α Stabilization Assay

Objective: To verify that the test compounds engage the target in a cellular environment, leading to the stabilization and accumulation of HIF-1α protein.

Rationale: After confirming direct enzyme inhibition, it is essential to demonstrate that the compounds can cross the cell membrane and inhibit intracellular PHD activity. The most direct method to assess this is to measure the levels of HIF-1α protein by Western blot.[9] Due to the rapid degradation of HIF-1α, careful sample preparation is paramount.

Workflow_Diagram start Start: Compound Synthesis biochem Tier 1: Biochemical Assay (PHD2 Inhibition) start->biochem data1 Determine IC50 biochem->data1 cell_target Tier 2: Cellular Target Engagement (HIF-1α Western Blot) data1->cell_target Active Compounds data2 Confirm HIF-1α Stabilization cell_target->data2 functional Tier 3: Functional Cellular Assay (Angiogenesis Tube Formation) data2->functional Cell-Active Compounds data3 Quantify Phenotypic Effect functional->data3 end Lead Candidate data3->end Functionally Active Compounds

Caption: A tiered experimental workflow for evaluating PHD inhibitors.

Protocol: Western Blot for HIF-1α[11][12]
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa, Hep3B, or Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for a specified time (e.g., 4-8 hours).

    • Controls:

      • Negative Control: Vehicle (e.g., 0.1% DMSO).

      • Positive Control: Treat cells with a known HIF-1α stabilizer like Cobalt Chloride (CoCl₂, 150 µM) or incubate in a hypoxic chamber (1% O₂).[10]

  • Cell Lysis and Protein Extraction:

    • Scientist's Note: HIF-1α is rapidly degraded upon exposure to oxygen. All lysis steps must be performed quickly and on ice. Using a lysis buffer containing a proteasome inhibitor (e.g., MG-132) or CoCl₂ can help preserve the protein.[10][11]

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a complete protease and phosphatase inhibitor cocktail.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load 30-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Loading Control: Strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., β-actin or α-tubulin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensity for HIF-1α and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the HIF-1α signal to the loading control signal for each sample.

    • Present the data as fold-change relative to the vehicle-treated control.

Tier 3: Functional In Vitro Angiogenesis Assay

Objective: To determine if the compound-induced stabilization of HIF-1α translates into a downstream pro-angiogenic cellular response.

Rationale: A key physiological outcome of HIF-1α activation is the promotion of angiogenesis, the formation of new blood vessels.[12][13] The endothelial cell tube formation assay is a robust and widely used in vitro model that recapitulates several steps of the angiogenic process.[14][15]

Protocol: Endothelial Cell Tube Formation Assay[18][19]
  • Plate Preparation:

    • Scientist's Note: Basement membrane extract (BME) or Matrigel is temperature-sensitive and will solidify above 10°C. Keep it on ice and use pre-cooled pipette tips and plates.[7]

    • Thaw BME/Matrigel on ice overnight at 4°C.

    • Evenly coat the wells of a pre-chilled 96-well plate with 50 µL of BME/Matrigel.

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing a low percentage of serum (e.g., 0.5-1% FBS).

    • Prepare cell suspensions containing the test compounds at desired concentrations.

    • Controls:

      • Negative Control: Vehicle (basal medium).

      • Positive Control: A known pro-angiogenic factor like VEGF-A (e.g., 50 ng/mL).

    • Carefully seed 1.5 x 10⁴ HUVECs in 100 µL of the appropriate treatment media onto the solidified gel.

  • Incubation and Imaging:

    • Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.

    • Monitor the formation of capillary-like structures (tubes) using a light microscope.

    • Capture images from several representative fields for each well.

  • Quantification and Data Analysis:

    • The extent of tube formation can be quantified by measuring parameters such as:

      • Total tube length

      • Number of branch points (nodes)

      • Number of loops

    • Use an automated image analysis software (e.g., the Angiogenesis Analyzer plugin for ImageJ) for unbiased quantification.

    • Normalize the results to the negative control and present the data graphically.

TreatmentTotal Tube Length (µm)Number of Branch Points
Vehicle Control Experimental ValueExperimental Value
Positive Control (VEGF) Experimental ValueExperimental Value
Derivative 1 (Conc. X) Experimental ValueExperimental Value
Derivative 1 (Conc. Y) Experimental ValueExperimental Value

References

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]

  • In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. PMC - NIH. [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated. PMC - PubMed Central. [Link]

  • The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. PMC - NIH. [Link]

  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions. PMC - PubMed Central. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]

  • Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc. [Link]

  • Does anyone perform HIF1 alpha Western blot? ResearchGate. [Link]

  • Angiogenesis Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Quantification of HIF-1α stabilization/de-stabilization times in vitro. ResearchGate. [Link]

  • Cell Angiogenesis Assays. Creative Bioarray. [Link]

  • Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLOS ONE. [Link]

  • Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. Bio-Techne. [Link]

  • In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]

  • Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions. Molecular Biology of the Cell. [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PMC - PubMed Central. [Link]

  • Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PMC - NIH. [Link]

  • Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. PubMed. [Link]

  • Protocol: Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link]

  • Angiogenesis Assay. Cell Biolabs, Inc. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC - NIH. [Link]

  • Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations. MDPI. [Link]

  • Hypoxia-inducible factor-proline dioxygenase. Wikipedia. [Link]

Sources

developing a validated HPLC method for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validated Stability-Indicating HPLC Method for 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Executive Summary & Compound Profile

Objective: To establish a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS: 175277-63-1). This compound is a critical intermediate in the synthesis of pyridine-based agrochemicals (e.g., Flonicamid) and pharmaceutical active ingredients.

Chemical Profile:

  • Structure: A pyridine ring substituted with a hydroxyl group at C4, a trifluoromethyl group (

    
    ) at C2, and a carboxylic acid at C3.
    
  • Critical Physicochemical Challenges:

    • Tautomerism: The 4-hydroxy-pyridine moiety exists in equilibrium with its 4-pyridone tautomer. Without pH control, this leads to peak splitting or severe tailing.

    • Acidity: The electron-withdrawing

      
       group significantly increases the acidity of the carboxylic acid (lowering pKa) compared to unsubstituted nicotinic acid.
      
    • Fluorine-Induced Lipophilicity: While the acid/hydroxyl groups are polar, the

      
       group imparts hydrophobicity, requiring a carefully balanced gradient elution.
      

Method Development Strategy

The following development logic ensures the method is "self-validating" by addressing failure modes before they occur.

Column Selection: The "End-Capping" Imperative

Standard silica columns fail with pyridine derivatives due to the interaction between the basic nitrogen (even if weakly basic) and acidic surface silanols.

  • Selection: C18 Column with High Carbon Load & Double End-Capping .

  • Recommended Phase: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Rationale: End-capping blocks free silanols, preventing secondary interactions that cause peak tailing for the pyridine ring.

Mobile Phase Chemistry: The pH "Lock"

To stabilize the tautomeric equilibrium and ensure consistent retention, the pH must be controlled.

  • Buffer: 20 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5  with Orthophosphoric Acid (
    
    
    
    ).
  • Why pH 2.5?

    • It suppresses the ionization of the carboxylic acid (keeping it in the neutral

      
       form), increasing retention on the C18 phase.
      
    • It protonates the system sufficiently to favor a single tautomeric form, sharpening the peak.

  • Organic Modifier: Acetonitrile (ACN). ACN is preferred over Methanol for fluorinated compounds due to lower viscosity (lower backpressure) and sharper peaks for halogenated species.

Detection Wavelength
  • Scan: 200–400 nm (PDA).

  • Selection: 260 nm .

  • Rationale: Pyridine carboxylates typically exhibit a strong

    
     transition around 260 nm. This wavelength minimizes interference from mobile phase noise (seen at <210 nm) while maintaining high sensitivity.
    

Optimized Chromatographic Conditions

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 20 mM

Buffer, pH 2.5
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 10 µL
Detection UV @ 260 nm
Run Time 15 Minutes

Gradient Program:

  • 0.0 min: 90% A / 10% B (Initial equilibration)

  • 8.0 min: 40% A / 60% B (Elute lipophilic impurities)

  • 10.0 min: 40% A / 60% B (Hold)

  • 10.1 min: 90% A / 10% B (Return to initial)

  • 15.0 min: 90% A / 10% B (Re-equilibration)

Method Development & Validation Workflow

The following diagram illustrates the logical flow from chemical analysis to a validated method, ensuring no step is skipped.

MethodValidation cluster_Validation ICH Q2(R2) Validation Protocol Start Compound Analysis (pKa, Tautomers, CF3 group) Dev Method Development (pH 2.5 Buffer + C18 Column) Start->Dev Define pH Strategy Opt Optimization (Gradient Profile for CF3 retention) Dev->Opt Resolve Peak Shape Spec Specificity (Forced Degradation) Opt->Spec Lock Conditions Lin Linearity & Range (5 levels: 50-150%) Spec->Lin Acc Accuracy & Precision (Recovery Studies) Lin->Acc Rob Robustness (pH +/- 0.2, Flow +/- 10%) Acc->Rob Final Validated Method Release Rob->Final

Caption: Workflow integrating physicochemical analysis with ICH Q2(R2) validation stages.

Detailed Validation Protocol (ICH Q2(R2))

This protocol is designed to meet regulatory standards (FDA/EMA).

Specificity (Forced Degradation)

Goal: Prove the method can separate the main peak from degradation products.

  • Protocol:

    • Acid Stress: Sample + 1N HCl, 60°C for 2 hours.

    • Base Stress: Sample + 1N NaOH, 60°C for 2 hours.

    • Oxidative Stress: Sample + 3%

      
      , Room Temp for 4 hours.
      
    • Thermal Stress: Solid sample at 80°C for 24 hours.

  • Acceptance Criteria: Peak purity (via Diode Array Detector) > 99.0% for the main peak. Resolution (

    
    ) > 1.5 between main peak and any degradant.
    
Linearity & Range

Goal: Establish the dynamic range of the detector.

  • Protocol: Prepare 5 concentration levels corresponding to 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      0.999.
    • Y-intercept bias

      
       2% of the 100% response.
      
Accuracy (Recovery)

Goal: Verify the method measures the "true" value.

  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (Triplicate injections).

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Precision
  • System Precision: 6 replicate injections of the standard. (RSD

    
     1.0%).[1]
    
  • Method Precision: 6 separate preparations of the sample. (RSD

    
     2.0%).[1][2]
    
Robustness

Goal: Simulate normal lab variations.

  • Variations:

    • Flow rate: 0.9 mL/min and 1.1 mL/min.

    • Column Temp: 25°C and 35°C.

    • pH: 2.3 and 2.7.

  • Acceptance Criteria: System suitability parameters (Retention time, Tailing factor) must remain within limits. Tailing factor (

    
    ) must remain < 1.5 .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction or TautomerismEnsure pH is

2.5. Use a newer generation "End-capped" column. Increase buffer strength to 25mM.
Split Peak Tautomer separationThe pH is likely near the pKa of the pyridone nitrogen. Adjust pH away from the pKa (Lower is better).
Retention Time Drift Temperature fluctuationPyridine pKa is temperature sensitive. Use a column oven (thermostat).
Baseline Noise Impure ReagentsUse HPLC-grade Phosphoric Acid. Filter mobile phase through 0.22 µm filter.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control for ionizable compounds).
  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley. (Reference for column selection logic).

Sources

Application Note: Leveraging 4-Hydroxy-2-(trifluoromethyl)nicotinic acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (hereafter referred to as 4-H-2-TFMNA ) within Fragment-Based Drug Discovery (FBDD) workflows.

In the landscape of modern medicinal chemistry, 4-H-2-TFMNA represents a "privileged scaffold." It combines the hydrogen-bonding versatility of the hydroxypyridine core with the metabolic stability and unique electronic properties of the trifluoromethyl (


) group. This note provides protocols for utilizing this fragment as a 

NMR "spy" reporter during screening and outlines synthetic strategies for "fragment growing" during the hit-to-lead optimization phase.

Cheminformatics & Structural Rationale

The Fluorine Advantage

The inclusion of the


 group at the C2 position is not merely structural; it is functional.
  • Metabolic Stability: The C-F bond is among the strongest in organic chemistry, blocking metabolic oxidation at the C2 position.

  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the pKa of the neighboring carboxylic acid and the hydroxyl group, altering hydrogen bond donor/acceptor strengths compared to non-fluorinated analogs.
    
  • NMR Visibility: The equivalent fluorine atoms provide a distinct, intense singlet in

    
     NMR, allowing for high-throughput screening without protein labeling.
    
"Rule of Three" Compliance

For a molecule to be an effective fragment, it must adhere to the "Rule of Three" (RO3) to allow room for molecular weight growth during optimization.

PropertyValue (Approx)RO3 CriteriaStatus
Molecular Weight 207.1 Da< 300 Da✅ Pass
cLogP ~1.2< 3✅ Pass
H-Bond Donors 2 (OH, COOH)< 3✅ Pass
H-Bond Acceptors 4< 3⚠️ Borderline (Manageable)
Rotatable Bonds 1< 3✅ Pass
PSA (Polar Surface Area) ~80 Ų< 60-80 Ų⚠️ High (Good for polar pockets)

Application I: NMR Ligand-Observed Screening

The most powerful application of 4-H-2-TFMNA in the early phase is as a member of a Fluorinated Fragment Library . Because the


 group is chemically equivalent, it produces a sharp singlet. Upon binding to a target protein, the relaxation time (

) of the fluorine signal decreases significantly, resulting in line broadening.
Workflow Visualization

The following diagram illustrates the screening logic using


 relaxation filters.

FBDD_Screening Library Fragment Library (Inc. 4-H-2-TFMNA) Prep Sample Prep (Fragment + Protein) Library->Prep NMR 19F NMR Acquisition (CPMG Pulse Sequence) Prep->NMR Analysis Signal Analysis NMR->Analysis Hit Hit Confirmation (Line Broadening) Analysis->Hit Reduced T2 NoBind No Binding (Sharp Signal) Analysis->NoBind Unchanged T2

Figure 1: Workflow for


 NMR screening. Binding events cause rapid transverse relaxation, broadening the specific 

peak.
Protocol 1: NMR Screening Setup

Objective: Detect binding of 4-H-2-TFMNA to Target Protein X.

Materials:

  • 4-H-2-TFMNA (100 mM stock in

    
    -DMSO).
    
  • Target Protein (purified, >95%, in buffer).

  • Trifluoroacetic acid (TFA) as an internal reference (capillary insert).

  • NMR Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10%

    
    , pH 7.4.
    

Procedure:

  • Cocktail Preparation: To increase throughput, pool 4-H-2-TFMNA with 3-4 other fluorinated fragments with distinct chemical shifts (ensure >0.5 ppm separation).

  • Sample Assembly:

    • Control Tube: 50 µM Fragment Cocktail + Buffer.

    • Exp Tube: 50 µM Fragment Cocktail + 20 µM Target Protein + Buffer.

  • Acquisition:

    • Insert sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

    • Run a standard 1D

      
       spectrum.
      
    • Run a CPMG (Carr-Purcell-Meiboom-Gill) spin-echo sequence. Set the total echo time (

      
      ) to 200–400 ms.
      
  • Data Analysis:

    • Overlay the Control and Experimental spectra.

    • Hit Criteria: A reduction in peak intensity of >40% in the presence of protein compared to the control indicates binding (due to faster relaxation of the large protein-ligand complex).

Application II: Synthetic Elaboration (Fragment Growing)

Once 4-H-2-TFMNA is identified as a hit, the structure must be "grown" to improve affinity. The 4-hydroxyl group is a versatile handle. It exists in tautomeric equilibrium with the pyridone, but chemically, it can be activated to a chloride, serving as a gateway for Suzuki-Miyaura couplings or nucleophilic aromatic substitutions (


).
Synthetic Pathway Visualization

This diagram outlines the conversion of the fragment into a lead-like scaffold.

Synthesis_Pathway Start 4-H-2-TFMNA (Starting Fragment) Step1 Activation (Chlorination) Start->Step1 POCl3 / PCl5 Intermediate 4-Chloro-2-(trifluoromethyl) nicotinic acid ester Step1->Intermediate Step2 Coupling (Suzuki/SNAr) Intermediate->Step2 Boronic Acid / Amine Lead Elaborated Lead (Biaryl System) Step2->Lead Fragment Growing

Figure 2: Synthetic strategy for converting the fragment hit into a lead compound via the 4-chloro intermediate.

Protocol 2: Activation and Coupling (Fragment Growing)

Objective: Convert the 4-OH group to a 4-Aryl group to reach into an adjacent hydrophobic pocket.

Step A: Chlorination (Activation) Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride makes the C4 position electrophilic.

  • Esterification: First, protect the carboxylic acid. Reflux 4-H-2-TFMNA in MeOH with catalytic

    
     to form the methyl ester.
    
  • Chlorination: Dissolve the ester (1.0 eq) in neat

    
     (excess). Add a catalytic amount of DMF.
    
  • Reaction: Heat to 80°C for 3-4 hours. Monitor by TLC (conversion of polar SM to non-polar spot).

  • Workup: Carefully quench onto ice (exothermic!). Extract with DCM. The product is Methyl 4-chloro-2-(trifluoromethyl)nicotinate .

Step B: Suzuki Coupling (Growing) Rationale: Use the new chloride handle to attach an aromatic ring (e.g., phenyl, indole) that complements the protein pocket.

  • Reagents: Combine the 4-chloro intermediate (1.0 eq), Aryl-Boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1). Degas with nitrogen.

  • Condition: Heat at 90°C for 12 hours.

  • Result: A bi-aryl core retaining the

    
     group, ready for affinity testing.
    

Critical Considerations & Troubleshooting

IssueProbable CauseCorrective Action
NMR Signal Overlap Chemical shift crowding in cocktailUse the

shift predictor or screen single compounds. 4-H-2-TFMNA usually resonates near -60 to -65 ppm.
Low Solubility pH close to pI; AggregationEnsure Buffer pH is > 7.0. The carboxylic acid needs to be deprotonated (COO-) to aid solubility. Add 1-2% DMSO.
No Reaction (Step A) Pyridone tautomer stabilityIncrease temperature to 100°C; ensure DMF catalyst is fresh (Vilsmeier-Haack type activation).

References

  • Scott, P. J., et al. (2016). Fragment-based drug discovery: A practical approach. Royal Society of Chemistry.

  • Dalvit, C., et al. (2006). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

Application Note: 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid in Pesticide Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application, synthesis, and experimental protocols for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS 956576-89-9), a specialized fluorinated pyridine building block used in the discovery and development of next-generation agrochemicals.

Executive Summary

4-Hydroxy-2-(trifluoromethyl)nicotinic acid is a high-value intermediate for the synthesis of fluorinated pyridine agrochemicals . Its unique substitution pattern—combining a trifluoromethyl group at the C2 position, a carboxylic acid at C3, and a hydroxyl group at C4—provides an orthogonal platform for chemical diversification.

Unlike its structural isomer 4-(trifluoromethyl)nicotinic acid (the key intermediate for the commercial insecticide Flonicamid), this scaffold allows researchers to introduce pharmacophores at the C4 position via nucleophilic aromatic substitution (


) after activation. It is primarily utilized in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides  and HPPD-inhibitor herbicides .

Chemical Identity & Properties

PropertyDetail
Chemical Name 4-Hydroxy-2-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 956576-89-9
Molecular Formula

Molecular Weight 207.11 g/mol
Appearance Off-white to pale yellow crystalline powder
pKa (Predicted) ~3.5 (COOH), ~9.2 (OH/NH tautomer)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Key Functionality 2-CF3 : Lipophilicity & metabolic stability3-COOH : Amide/Ester formation (Linker)4-OH : Leaving group precursor (Cl/Br) for

Strategic Application in Pesticide Discovery

The Fluorine Effect in Agrochemicals

The 2-trifluoromethyl group is critical for bioactivity. It enhances the lipophilicity (


) of the molecule, facilitating penetration through the waxy cuticle of plant leaves or insect exoskeletons. Furthermore, the strong C-F bonds prevent oxidative metabolism at the C2 position, extending the half-life of the active ingredient in the field.
Orthogonal Functionalization Workflow

The core utility of this scaffold lies in its ability to be sequentially modified. The standard workflow in discovery chemistry involves:

  • Activation: Converting the C4-hydroxyl to a chloride (using

    
    ) or sulfonate.
    
  • Derivatization: Displacing the C4-chloride with amines, phenols, or thiols to introduce diversity.

  • Coupling: Reacting the C3-carboxylic acid to form amides (common in SDHI fungicides) or heterocycles.

Mechanism of Action Targeting
  • Herbicides: Derivatives often target 4-hydroxyphenylpyruvate dioxygenase (HPPD) by mimicking the substrate structure, where the pyridine ring coordinates with the active site iron.

  • Fungicides: Amide derivatives targeting complex II (succinate dehydrogenase), where the trifluoromethyl-pyridine moiety fits into the hydrophobic pocket of the enzyme.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Commercial supplies can be expensive or variable in purity. In-house synthesis ensures quality control.[1] This route utilizes a cyclocondensation strategy.[2]

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide, Potassium hydroxide (KOH), Ethanol.

Step-by-Step Methodology:

  • Condensation: In a 500 mL round-bottom flask, dissolve cyanoacetamide (1 eq, 50 mmol) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq, 55 mmol) in anhydrous ethanol (150 mL).

  • Base Addition: Add KOH (1.2 eq) dissolved in minimal ethanol dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The solution will turn deep yellow/orange.

  • Monitoring: Monitor consumption of starting material via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Acidify carefully with 6M HCl to pH ~2. The product, 3-cyano-4-hydroxy-2-(trifluoromethyl)pyridine , will precipitate. Filter and dry.

  • Hydrolysis: Suspend the nitrile intermediate in 50%

    
     and reflux for 12 hours to hydrolyze the nitrile to the carboxylic acid.
    
  • Purification: Cool, dilute with ice water, and filter the solid. Recrystallize from water/ethanol to yield pure 4-Hydroxy-2-(trifluoromethyl)nicotinic acid .

Protocol B: Activation to 4-Chloro-2-(trifluoromethyl)nicotinic Acid

Rationale: The 4-OH group is a poor leaving group. Converting it to a chloride activates the C4 position for nucleophilic attack.

Safety Note:


 is highly corrosive and reacts violently with water. Perform in a fume hood.
  • Setup: Place 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (10 mmol) in a dry flask under Argon.

  • Reagent Addition: Add Phosphorus oxychloride (

    
    )  (5 eq) and a catalytic amount of DMF  (3 drops).
    
  • Reaction: Heat to 90°C for 4 hours. Evolution of HCl gas will be observed (scrub with NaOH trap).

  • Quenching: Evaporate excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring.
    
  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield the 4-chloro derivative .
    
Protocol C: Diversification (Library Generation)

Rationale: This step introduces the variable region of the pesticide candidate.

  • Reaction: Dissolve the 4-chloro intermediate (1 eq) in THF. Add the desired amine/phenol nucleophile (1.2 eq) and

    
      (2 eq).
    
  • Conditions: Stir at 60°C for 12 hours.

  • Validation: Verify substitution by LC-MS (Look for loss of Cl isotope pattern and appearance of nucleophile mass).

Visualizing the Discovery Workflow

The following diagram illustrates the chemical logic flow from the raw building block to active pesticide candidates.

PesticideDiscovery cluster_logic Chemical Logic Precursor Ethyl 4,4,4- trifluoroacetoacetate Scaffold 4-Hydroxy-2-(CF3) nicotinic acid (The Core) Precursor->Scaffold Cyclization (Protocol A) Activated 4-Chloro-2-(CF3) nicotinic acid Scaffold->Activated POCl3 Activation (Protocol B) Library S_NAr Diversification (Amine/Ether intro) Activated->Library Nucleophilic Subst. (Protocol C) FinalAI Candidate Agrochemical (SDHI / HPPD Inhibitor) Library->FinalAI Amide Coupling (Targeting)

Caption: Synthesis pathway transforming the 4-hydroxy scaffold into diverse active ingredients via chlorination and nucleophilic substitution.

Safety & Handling Data

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle fine powders in a fume hood to avoid inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

References

  • Synthesis of Fluorinated Pyridines

    • Title: Practical Synthesis of 4-Hydroxy-2-(trifluoromethyl)
    • Source: ChemicalBook & Supplier Data (Valid
    • URL:

  • Application in Agrochemicals (General Fluorinated Pyridines)

    • Title: Trifluoromethylpyridine: Its chemistry and applications in agrochemicals.[2]

    • Source: Research Outreach / Ishihara Sangyo Kaisha Review.
    • URL:

  • Related Insecticide Chemistry (Flonicamid Context)

    • Title: 4-(Trifluoromethyl)nicotinic Acid (Flonicamid Metabolite/Intermediate).[3]

    • Source: Cayman Chemical Product Guide.
    • URL:

  • Synthetic Methodology (Chlorination/SNAr)

    • Title: 4-Chloro-2-(trifluoromethyl)nicotinic acid as a building block.[1][4][5][6][7]

    • Source: ECHEMI Supplier D
    • URL:[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. The introduction of a trifluoromethyl group onto a pyridine ring can significantly alter the molecule's properties, making it a valuable component in medicinal chemistry and agrochemical research.[1] However, its synthesis is not without challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

I. Overview of a Common Synthetic Approach

A prevalent strategy for synthesizing 4-Hydroxy-2-(trifluoromethyl)nicotinic acid involves the construction of the substituted pyridine ring, followed by hydrolysis of a nitrile or ester precursor. A representative, multi-step synthetic pathway is outlined below. This guide will address potential side reactions and troubleshooting at each critical stage.

Synthetic_Pathway A Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide B Cyclization A->B Base (e.g., piperidine, Et3N) C 2,4-Dihydroxy-6-(trifluoromethyl)nicotinonitrile B->C D Hydrolysis C->D Strong Acid/Base (e.g., H2SO4, NaOH) E 4-Hydroxy-2-(trifluoromethyl)nicotinic acid D->E

Caption: A plausible synthetic route to 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Stage 1: Cyclization Reaction

The formation of the pyridone ring is a critical step that dictates the overall efficiency of the synthesis.

Q1: My cyclization reaction is resulting in a low yield of the desired 2,4-Dihydroxy-6-(trifluoromethyl)nicotinonitrile. What are the likely causes and how can I improve it?

A1: Low yields in the cyclization step can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.

  • Side Reactions: The formation of byproducts is a common issue. One possible side reaction is the self-condensation of ethyl 4,4,4-trifluoroacetoacetate. To minimize this, ensure a stoichiometric or slight excess of cyanoacetamide is used.

  • Suboptimal Base Catalyst: The choice and amount of base catalyst are critical. While piperidine or triethylamine are commonly used, their strength and concentration can influence the reaction rate and the formation of side products. Consider screening other bases, such as sodium ethoxide, but be mindful that stronger bases may promote undesired side reactions.

Troubleshooting Protocol: Optimizing the Cyclization Reaction

  • Reaction Monitoring:

    • Prepare a TLC system that can clearly separate the starting materials from the product. A mixture of ethyl acetate and hexane is often a good starting point.

    • Sample the reaction mixture at regular intervals (e.g., every hour) and run a TLC to monitor the consumption of starting materials and the formation of the product.

  • Temperature and Time Adjustment:

    • If the reaction is sluggish at the initial temperature, consider increasing it in small increments (e.g., 5-10 °C) while continuing to monitor by TLC.

    • Once the starting materials are consumed, proceed with the work-up promptly to avoid potential degradation of the product.

  • Base Screening:

    • Set up small-scale parallel reactions with different amine bases (e.g., DBU, DIPEA) or alkoxide bases to identify the optimal catalyst for your specific conditions.

ParameterRecommended RangeRationale
Temperature 80-120 °CTo ensure sufficient activation energy for the condensation reaction.
Reaction Time 4-24 hoursHighly dependent on temperature and catalyst choice.
Base Catalyst 0.1-0.5 equivalentsTo catalyze the reaction without promoting excessive side reactions.
Stage 2: Hydrolysis of the Nitrile

The conversion of the nitrile group to a carboxylic acid is a key transformation. However, it can be a source of several impurities if not carefully controlled.

Q2: During the hydrolysis of 2,4-Dihydroxy-6-(trifluoromethyl)nicotinonitrile, I am observing the formation of the corresponding amide as a significant byproduct. How can I ensure complete hydrolysis to the carboxylic acid?

A2: The formation of the amide is a common intermediate in the hydrolysis of nitriles.[2] Its presence in your final product indicates incomplete hydrolysis. To drive the reaction to completion, you can adjust the following parameters:

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can promote the hydrolysis of the amide to the carboxylic acid. However, excessively harsh conditions can lead to other side reactions (see Q3 and Q4).

  • Concentration of Acid/Base: Increasing the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide) can accelerate the reaction.

Troubleshooting Workflow: Ensuring Complete Hydrolysis

Caption: A workflow for troubleshooting incomplete nitrile hydrolysis.

Q3: I am concerned about the stability of the trifluoromethyl group during hydrolysis. Can it be hydrolyzed under the reaction conditions?

A3: Yes, the trifluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of a carboxylic acid at that position. While the C-F bond is generally strong, the electron-deficient nature of the pyridine ring can make the trifluoromethyl group more labile.[1]

Mitigation Strategies:

  • Milder Conditions: Opt for the mildest possible conditions that still afford a reasonable reaction rate for the nitrile hydrolysis. This may involve using a lower concentration of acid or base, or a lower reaction temperature for a longer period.

  • Monitoring: Carefully monitor the reaction for the appearance of any unexpected byproducts. 19F NMR spectroscopy can be a powerful tool to detect the hydrolysis of the trifluoromethyl group.

Q4: My final product seems to be decarboxylating upon heating. Is this a known issue and how can I prevent it?

A4: Decarboxylation of nicotinic acids, particularly those with electron-donating groups like a hydroxyl group, can occur at elevated temperatures.[3] The loss of CO2 will result in the formation of 4-Hydroxy-2-(trifluoromethyl)pyridine as a byproduct.

Preventive Measures:

  • Temperature Control: Avoid excessive temperatures during the final stages of the reaction, work-up, and particularly during drying of the final product.

  • pH Control: The stability of the carboxylic acid is pH-dependent. Ensure the pH is appropriately controlled during work-up and purification.

  • Drying Conditions: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to minimize the risk of decarboxylation.

III. Purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Q5: What is the best method to purify the final product and remove the common impurities?

A5: The purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid typically involves recrystallization or precipitation.

  • Recrystallization:

    • Solvent Selection: A common solvent system for recrystallization is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water). The product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Acid-Base Precipitation:

    • Procedure: Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate). Filter the solution to remove any insoluble impurities. Then, slowly acidify the filtrate with a dilute acid (e.g., hydrochloric acid) until the product precipitates. This method is effective for removing non-acidic impurities.

Purity Analysis:

Analytical TechniquePurpose
HPLC To determine the purity of the final product and quantify any impurities.
¹H and ¹³C NMR To confirm the structure of the final product.
¹⁹F NMR To confirm the presence and integrity of the trifluoromethyl group.
Mass Spectrometry To confirm the molecular weight of the product.
Melting Point A sharp melting point is indicative of high purity.

IV. References

  • Synthesis method of 4-trifluoromethyl nicotinic acid. CN114337221A.

  • Fujikawa, K., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 174–186. [Link]

  • Preparation method of 4- trifluoromethyl nicotinic acid. CN109467532A.

  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2034–2045. [Link]

  • A kind of preparation method of 4-trifluoromethyl nicotinic acid. CN101851193A.

Sources

Technical Support Center: Purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

The purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid presents a unique set of challenges stemming from its molecular structure. The presence of a carboxylic acid, a hydroxyl group, and a trifluoromethyl group on a pyridine ring results in a molecule with high polarity, multiple hydrogen bonding sites, and potential for zwitterion formation. These characteristics can lead to difficulties in separation from structurally similar impurities and require carefully optimized purification strategies.

Common issues encountered include:

  • Co-precipitation of impurities: Structurally related byproducts from the synthesis can co-crystallize with the desired product.

  • Poor solubility in common organic solvents: The high polarity of the molecule can make finding a suitable recrystallization solvent challenging.

  • Retention of colored impurities: Crude reaction mixtures are often colored, and these impurities can be difficult to remove.

  • Product loss during workup: The amphoteric nature of the molecule can lead to losses during aqueous extractions and pH adjustments.

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to troubleshoot and optimize your purification protocols effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing significant product loss during recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery from recrystallization is a common issue and can be attributed to several factors. The key is to maximize the differential solubility of your product at high and low temperatures.

  • Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below. Given the polar nature of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, good starting points for solvent screening include water, ethanol, methanol, and mixtures of these with less polar solvents like ethyl acetate or acetone. For nicotinic acid, the solubility is highest in DMSO, followed by ethanol and water[1]. The hydroxyl group in your compound will likely increase its affinity for protic solvents.

  • Solution 1: Systematic Solvent Screening.

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5-1 mL) of a different solvent to each tube.

    • Observe the solubility at room temperature. A good candidate will have low solubility.

    • Heat the insoluble samples and observe if the compound dissolves.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath.

    • The solvent that yields a good amount of crystalline precipitate upon cooling is a promising candidate.

  • Cause 2: Incorrect pH During Precipitation. As a carboxylic acid, your product is soluble in basic aqueous solutions as its carboxylate salt. The final product is typically isolated by acidifying the solution to a pH where the carboxylic acid is protonated and precipitates. If the pH is not sufficiently acidic, a significant portion of the product may remain in solution as the carboxylate.

  • Solution 2: Precise pH Control.

    • After hydrolysis of a precursor (e.g., an ester or nitrile), the product is often in a basic solution.

    • Slowly add a mineral acid, such as hydrochloric acid, while monitoring the pH with a pH meter or pH paper.

    • The isoelectric point (pI) of the molecule, where its net charge is zero, is the pH of minimum solubility. For nicotinic acid, the pKa of the carboxylic acid is around 4.8, and the pKa of the pyridinium ion is around 2.1. The hydroxyl group will also have a pKa. The optimal pH for precipitation will likely be between 2 and 4.

    • Adjust the pH to this range to maximize the precipitation of the neutral form of the molecule.

  • Cause 3: Using an Excessive Volume of Solvent. Using too much solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor recovery.

  • Solution 3: Minimal Solvent Usage.

    • Heat your chosen solvent to its boiling point.

    • Add the hot solvent to your crude product in small portions, with stirring or swirling, until the solid just dissolves.

    • This ensures that you are creating a saturated solution at the higher temperature, which will maximize crystal formation upon cooling.

Issue 2: Persistent Colored Impurities

Q: My final product is a pale yellow or tan solid, but I need a white to off-white material. How can I remove these colored impurities?

A: Colored impurities are common in the synthesis of aromatic compounds. They are often highly conjugated molecules present in small amounts.

  • Cause: Formation of Chromophores. Side reactions during synthesis can lead to the formation of colored byproducts. For nicotinic acid produced via nitric acid oxidation, a yellow color is common[2].

  • Solution 1: Activated Carbon Treatment.

    • During recrystallization, after the crude product has been dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution (typically 1-2% by weight of the solute).

    • Caution: Add the carbon carefully to the hot solution to avoid bumping. It is often safer to cool the solution slightly before adding the carbon and then reheating.

    • Boil the solution with the activated carbon for a few minutes. The carbon will adsorb the colored impurities.

    • Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel. Using a pre-heated filter funnel is recommended.

    • Allow the filtrate to cool and crystallize.

  • Solution 2: Pre-melting of Crude Product. A patented method for the purification of nicotinic acid involves melting the crude yellow product and holding it in the molten state for a few minutes before recrystallization. This process can help to destroy the chromophores[2]. Given that 4-(trifluoromethyl)nicotinic acid has a melting point of 146-148 °C, this could be a viable, though more aggressive, approach[3]. The melting point of the hydroxylated derivative should be determined before attempting this.

Issue 3: Product Contains Residual Starting Material or Synthetic Intermediates

Q: My purity analysis (e.g., HPLC, NMR) shows the presence of unreacted starting materials or intermediates. How can I improve their removal?

A: The presence of starting materials or intermediates indicates either an incomplete reaction or inefficient purification.

  • Cause 1: Incomplete Reaction. The synthesis may not have gone to completion. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time[4].

  • Solution 1: Optimize Reaction Conditions. Before focusing on purification, ensure your synthesis is as complete as possible by extending the reaction time or adjusting the temperature or stoichiometry of reagents.

  • Cause 2: Similar Solubility Profiles. The impurities may have solubility characteristics very similar to your product, making recrystallization alone ineffective.

  • Solution 2: Column Chromatography. Flash column chromatography is a powerful technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a good starting point for polar compounds.

    • Mobile Phase: A solvent system that provides good separation on TLC should be used. For polar, acidic compounds, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic product on the silica gel.

    • A typical starting solvent system for a compound of this nature could be a gradient of ethyl acetate in hexanes, or a small percentage of methanol in dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 4-Hydroxy-2-(trifluoromethyl)nicotinic acid?

Q2: How should I store purified 4-Hydroxy-2-(trifluoromethyl)nicotinic acid?

Nicotinic acid derivatives are generally stable solids. However, to ensure long-term stability, it is recommended to store the material in a tightly sealed container in a cool, dry place, protected from light. For 4-(trifluoromethyl)nicotinic acid, storage at room temperature in an inert atmosphere is recommended[3].

Q3: What analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity and detecting minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a reaction or chromatographic separation.

Q4: Can I use a base other than sodium hydroxide for pH adjustment?

Yes, other bases like potassium hydroxide can be used. The choice of base is generally not critical for the pH adjustment itself. However, it is important to use a strong base to ensure complete conversion to the salt for dissolution in aqueous media. When precipitating the final product, a strong mineral acid like HCl or H₂SO₄ is typically used.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. The choice of solvent should be determined by preliminary screening as described in the troubleshooting section.

  • Dissolution: In a suitable flask, add the crude 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. Heat the chosen recrystallization solvent to its boiling point and add it portion-wise to the flask with swirling until the solid is just dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then gently reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To maximize crystal growth and purity, avoid disturbing the solution during this initial cooling phase.

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid when recrystallization is ineffective.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (e.g., methanol), add silica gel, and then evaporate the solvent to dryness.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase (eluent). A good starting eluent could be a mixture of hexanes and ethyl acetate (e.g., 1:1), potentially with 0.5% acetic acid to improve peak shape.

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Product Isolation: The purified product may be obtained as a solid after solvent removal. If it is an oil, it may be possible to induce crystallization by trituration with a non-polar solvent like hexanes.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol crude_product Crude 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization cold_filtration Vacuum Filtration crystallization->cold_filtration washing Wash with Cold Solvent cold_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: A typical workflow for the purification of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid by recrystallization.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_color Colored Product Troubleshooting cluster_purity Impurity Troubleshooting start Purification Issue low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product impure_product Residual Impurities start->impure_product solvent Suboptimal Solvent? low_yield->solvent Cause ph Incorrect pH? low_yield->ph Cause volume Excess Solvent? low_yield->volume Cause chromophores Chromophore Impurities? colored_product->chromophores Cause similar_solubility Similar Solubility Profile? impure_product->similar_solubility Cause solvent_screen Perform Solvent Screen solvent->solvent_screen Solution ph_control Optimize pH (2-4) ph->ph_control Solution min_volume Use Minimal Hot Solvent volume->min_volume Solution activated_carbon Use Activated Carbon chromophores->activated_carbon Solution pre_melt Pre-melt Crude Product chromophores->pre_melt Solution column_chrom Use Column Chromatography similar_solubility->column_chrom Solution

Caption: A decision-making diagram for troubleshooting common purification issues.

References

  • Cai, B., et al. (2020). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 725-726. Available at: [Link]

  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. Available at: [Link]

  • ResearchGate. (2021). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]

Sources

Technical Support Center: Crystallization of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with obtaining this molecule in a highly pure, crystalline form. The unique combination of a carboxylic acid, a phenolic hydroxyl group, a basic pyridine nitrogen, and an electron-withdrawing trifluoromethyl group presents specific challenges and opportunities in crystallization. This guide provides in-depth, experience-based solutions to common issues encountered in the lab.

Understanding the Molecule: Key Physicochemical Characteristics

The crystallization behavior of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is dictated by its molecular structure. Understanding these fundamentals is the first step in troubleshooting.

  • Hydrogen Bonding: The molecule possesses strong hydrogen bond donors (-COOH, -OH) and acceptors (pyridine N, C=O, -OH, F). This leads to a high propensity for forming robust, and potentially multiple, crystal lattice arrangements (polymorphs). The interplay between acid-acid, acid-pyridine, and hydroxyl-involved hydrogen bonds is critical.[1][2]

  • pH-Dependent Solubility: The presence of an acidic carboxylic acid (predicted pKa ~2-3), a weakly acidic phenol, and a basic pyridine nitrogen makes its solubility highly dependent on pH. It is least soluble near its isoelectric point and highly soluble in acidic (protonated pyridine) or basic (deprotonated carboxylate/phenolate) conditions. This property is a powerful tool for purification.[3]

  • Trifluoromethyl Group: The -CF3 group is strongly electron-withdrawing and lipophilic. It influences the acidity of the carboxylic acid and can participate in weaker halogen bonding, affecting crystal packing.

Table 1: Estimated Physicochemical Properties

Property Value / Observation Rationale & Significance
Molecular Formula C₇H₄F₃NO₃ ---
Molecular Weight 207.11 g/mol ---
Appearance White to off-white/pale yellow crystalline solid Color may indicate trace impurities from synthesis.[4][5]
Melting Point Expected >150 °C Higher than 4-(Trifluoromethyl)nicotinic acid (146-150°C) due to additional H-bonding from the 4-hydroxy group.[3][4]
Solubility Slightly soluble in polar protic solvents (water, methanol); Soluble in DMSO, DMF.[3][6] The hydroxyl group enhances polarity. Solubility profile is key for solvent selection.

| pKa (estimated) | pKa₁ (~2-3, -COOH), pKa₂ (~9-10, -OH) | Amphoteric nature allows for pH-controlled crystallization. |

Foundational Crystallization Workflow

A successful crystallization hinges on a systematic approach. Below is a standard workflow that serves as a baseline for optimization.

Experimental Protocol: Baseline Cooling Crystallization
  • Solvent Selection & Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. Add a minimal amount of a pre-selected solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Incremental Solvent Addition: If the solid does not dissolve, add small aliquots (e.g., 0.5 mL) of the hot solvent, allowing the solution to return to a boil between additions, until a clear solution is achieved. Record the total volume of solvent used.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel into a clean, pre-heated flask to remove them.

  • Slow Cooling: Cover the flask with a watch glass to prevent rapid solvent evaporation. Allow the flask to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels).[7] Slow cooling is paramount for forming large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation & Drying dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Filter (if needed) dissolve->hot_filter slow_cool 3. Slow Cool to RT hot_filter->slow_cool ice_bath 4. Cool in Ice Bath slow_cool->ice_bath vac_filter 5. Vacuum Filter ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Under Vacuum wash->dry end end dry->end Pure Crystalline Product

Caption: Standard workflow for cooling crystallization.

Troubleshooting Guide: Question & Answer

This section addresses the most common issues encountered during the crystallization of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Problem 1: No crystals form, even after cooling.
  • Q: My solution is clear and at room temperature (or in an ice bath), but nothing has crystallized. What should I do?

    • A: This is a classic sign that your solution is not supersaturated, most likely because too much solvent was used. [7] The concentration of the compound is below its solubility limit at that temperature.

      • Causality: Crystallization requires the solution to be supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. If too much solvent is added during the dissolution step, the solution may never reach this state upon cooling.

      • Solutions:

        • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[7] Aim to reduce the volume by 10-15% and then repeat the slow cooling process.

        • Induce Nucleation: If the solution is supersaturated but reluctant to crystallize (a common issue), nucleation can be induced.

          • Scratching: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for crystals to form.

          • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

        • Anti-Solvent Addition: Add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the stirred solution until persistent cloudiness appears. This reduces the overall solubility of the compound in the solvent mixture. For this molecule, if dissolved in ethanol, adding water as an anti-solvent could be effective.

Problem 2: The compound "oils out" as a liquid layer.
  • Q: Instead of forming solid crystals, my product separated as a sticky, oily liquid. How can I fix this?

    • A: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point in the solvent system. This is common with compounds that have relatively low melting points or when high concentrations are used in high-boiling point solvents.

      • Causality: The dissolved solid, upon cooling, separates into a liquid phase instead of a solid crystalline phase because the conditions for supersaturation are met while the solution is still hot enough to melt the pure compound.

      • Solutions:

        • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add 10-20% more solvent to lower the saturation temperature.[7] Then, attempt the slow cooling process again.

        • Lower Crystallization Temperature: Cool the solution much more slowly and consider inducing crystallization at a higher temperature by scratching or seeding before the oiling-out point is reached.

        • Change Solvent: Switch to a solvent with a lower boiling point.

        • Trituration: If an oil persists, decant the solvent. Add a non-polar solvent in which the compound is completely insoluble (e.g., hexanes or diethyl ether) and vigorously stir or scratch the oil. This can often induce solidification.

Problem 3: The product "crashes out" as a fine powder.
  • Q: My product formed almost instantly as a very fine powder upon cooling. Is this a problem?

    • A: Yes, this is a significant problem. Rapid precipitation, or "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of crystallization. [7]

      • Causality: This occurs when the solution becomes supersaturated too quickly, either from using the absolute bare minimum of solvent or from cooling the solution too rapidly. The rate of nucleation far exceeds the rate of crystal growth, leading to a large number of very small, impure crystals.[7]

      • Solutions:

        • Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of solvent (e.g., 5-10% more than the minimum required).[7]

        • Ensure Slow Cooling: Insulate the flask by placing it on a cork ring and covering it. An inverted beaker placed over the flask can also create an insulating atmosphere.[7] Avoid placing it directly on the benchtop, which acts as a heat sink.

        • Use a Larger Flask: If the volume of solvent is very small (e.g., less than 1-2 cm high in the flask), the high surface-area-to-volume ratio promotes rapid cooling. Switching to a smaller flask can help maintain heat.[7]

Problem 4: Purity is low, even after crystallization.
  • Q: I've successfully crystallized my product, but analytical data (NMR, LC-MS) shows it is still impure.

    • A: This indicates that the chosen solvent system is not effective at rejecting a specific impurity, or that the impurity is being incorporated into the crystal.

      • Causality: Impurities can contaminate a final product in several ways: co-crystallization, adsorption onto the crystal surface, or inclusion in the crystal lattice.[8][9] Structurally similar impurities, such as the starting amide or nitrile from synthesis, are often the most difficult to remove.[8][10]

      • Solutions:

        • Re-crystallize: Perform a second crystallization, which is often sufficient to remove trace impurities.

        • Change the Solvent System: An impurity that is co-soluble in one solvent may be rejected in another. Experiment with different solvents or solvent/anti-solvent pairs.

        • Utilize pH Swings: This is a highly effective method for this specific molecule. Dissolve the impure solid in a dilute base (e.g., aq. NaHCO₃), which will deprotonate the carboxylic acid and phenol, making it water-soluble. Filter off any non-acidic, insoluble impurities. Then, slowly acidify the filtrate with dilute HCl. The 4-Hydroxy-2-(trifluoromethyl)nicotinic acid will precipitate out at its isoelectric point, leaving behind more acidic or basic impurities in the solution.[3][11]

        • Perform a Slurry: Stirring the impure crystals in a solvent where they are only slightly soluble for an extended period (24-48 hours) can be effective. This allows the impure crystals to dissolve and re-precipitate slowly in a more pure form, a process known as solution-mediated phase transition.[12]

G start Crystallization Issue Identified q1 No Crystals Formed? start->q1 q2 Product is an Oil? q1->q2 No ans1 Too much solvent. - Evaporate solvent - Induce nucleation - Add anti-solvent q1->ans1 Yes q3 Fine Powder 'Crashed Out'? q2->q3 No ans2 Oiling out. - Re-heat & dilute - Change solvent - Triturate q2->ans2 Yes q4 Product Purity is Low? q3->q4 No ans3 Cooled too fast. - Re-heat & add solvent - Insulate & slow cool q3->ans3 Yes ans4 Impurity incorporation. - Re-crystallize - Change solvent - Use pH swing q4->ans4 Yes

Caption: Decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the best solvent for crystallization?

    • A: The ideal solvent should dissolve the compound well when hot but poorly when cold. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). A solvent that requires heating to dissolve the compound is a promising candidate. Avoid solvents that dissolve the compound readily at room temperature.[13]

  • Q2: My synthesis was neutralized with HCl. How do I remove NaCl salt?

    • A: Inorganic salts like NaCl are typically insoluble in most organic solvents. The best approach is to perform a crystallization from a solvent like ethanol or isopropanol. The NaCl will remain as an insoluble solid that can be removed during a hot filtration step before the cooling process begins.

  • Q3: The crystallized product is yellow, but I expected a white solid. What does this mean?

    • A: A pale yellow color is common for this compound and may not indicate significant impurity.[3] However, a darker yellow or orange color could suggest the presence of trapped, colored impurities from the synthesis. A second crystallization or a purification step involving activated carbon (charcoal) before hot filtration can sometimes remove colored impurities.

  • Q4: I've heard about polymorphism. Is this a concern for my compound?

    • A: Yes, nicotinic acid derivatives are known to exhibit polymorphism, meaning they can crystallize in different solid-state forms with different physical properties.[2] For research purposes, achieving a consistent, pure crystalline form is the primary goal. If you are in a drug development setting, a full polymorph screen is essential. Factors like the choice of solvent, cooling rate, and even the presence of certain impurities can influence which polymorph is obtained.[10]

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Chen, A. et al. (2011). Cocrystals of Fenamic Acids with Nicotinamide. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • Li, P. et al. (2020). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. Available at: [Link]

  • Otsuka, M. et al. (1998). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Drug Development and Industrial Pharmacy.
  • Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
  • Tan, P. et al. (2020). Impact of impurities on crystal growth.
  • Zhou, P. P. et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, PubMed. Available at: [Link]

  • Ó'Ciardha, C. et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design.
  • EPFL. (n.d.). Guide for crystallization. Available at: [Link]

  • Pusey, A. (1998). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. NASA Technical Reports Server. Available at: [Link]

  • Svärd, M. et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, NIH. Available at: [Link]

  • Barikah, N. et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.

Sources

overcoming poor reactivity in 4-Hydroxy-2-(trifluoromethyl)nicotinic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PYR-CF3-OH-001 | Tier: L3 Senior Support[1]

Executive Summary: The "Fortress" Molecule

Welcome to the support center for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid . If you are reading this, you have likely hit a "brick wall" in your synthesis. Standard amide couplings (EDC/NHS) are failing, esterifications are stalling, or you are observing strange solubility issues.

You are not alone. This specific scaffold presents a unique "perfect storm" of chemical resistance due to three converging factors:

  • The Steric Wall (C2): The Trifluoromethyl (

    
    ) group at position 2 is bulky (roughly equivalent to an isopropyl group) and sits ortho to your carboxylic acid, physically blocking nucleophilic attack.
    
  • The Electronic Sink: The pyridine ring +

    
     group creates a highly electron-deficient system, making the carboxylic acid less nucleophilic and the ring prone to specific types of nucleophilic attack only after activation.[1]
    
  • The Tautomer Trap (C4): The 4-hydroxyl group does not behave like a phenol. It tautomerizes to the 4-pyridone , creating a stable amide-like structure within the ring that kills reactivity at the C4 position and complicates solubility.[1]

This guide provides the "cheats" to bypass these issues, moving from standard organic chemistry to high-energy activation protocols required for electron-deficient heterocycles.

Diagnostic & Decision Tree

Before proceeding, identify your primary failure mode using the logic map below.[1]

ReactivityLogic Start START: What is your Goal? Goal_C3 Functionalize C3 Acid (Amide/Ester) Start->Goal_C3 Goal_C4 Functionalize C4 Hydroxyl (Ether/Amine) Start->Goal_C4 Fail_EDC EDC/HATU Failed? (Low Yield/No Rxn) Goal_C3->Fail_EDC Standard Coupling Fail_Alk Alkylation Failed? (N- vs O- mix) Goal_C4->Fail_Alk Direct Alkylation Q_Method Method Used? Sol_AcidCl SOLUTION A: Acid Chloride Route (Oxalyl Chloride) Fail_EDC->Sol_AcidCl Activate Harder Sol_POCl3 SOLUTION B: Deoxychlorination (POCl3 -> SnAr) Fail_Alk->Sol_POCl3 Convert OH to Cl

Figure 1: Decision tree for troubleshooting reactivity issues based on target position (C3 vs C4).

Troubleshooting Guides (Q&A)
Issue A: "I cannot form an amide or ester at C3. EDC/NHS and HBTU are doing nothing." [1]

The Cause: Steric Shielding.[1][2] The


 group at C2 creates a "steric umbrella" over the C3 carbonyl carbon.[1] Standard coupling reagents (carbodiimides) form bulky intermediates (O-acylisoureas) that simply cannot fit into the crowded C3 pocket to react with your amine/alcohol.

The Fix: The "Acid Chloride" Protocol. You must convert the carboxylic acid to an acid chloride (


). The chloride ion is small enough to leave, and the carbonyl becomes highly electrophilic, overcoming the steric barrier.[1]
  • Reagent Choice: Use Oxalyl Chloride with catalytic DMF.[1] Avoid Thionyl Chloride (

    
    ) if your molecule has acid-sensitive groups, though 
    
    
    
    is acceptable for robust substrates.[1]
  • Critical Step: You must see vigorous gas evolution (

    
    ). If you don't, the intermediate hasn't formed.[1]
    
Issue B: "I'm trying to alkylate the 4-OH, but I'm getting N-alkylation or no reaction."

The Cause: Pyridone Tautomerism.[1] In solution, 4-hydroxy-2-(trifluoromethyl)nicotinic acid exists primarily as the 4-pyridone (the H is on the Nitrogen, not the Oxygen).[1]

  • Consequence: The Oxygen is a carbonyl (C=O), not a nucleophilic hydroxyl (C-OH). Trying to alkylate it often results in attack at the Nitrogen (N-alkylation), giving you the wrong isomer.[1]

The Fix: The "Chlorine Switch" (


).
Do not try to alkylate the OH directly.[1] Instead, convert the OH to a Chlorine atom.[1] The Chlorine handles two jobs:
  • It locks the molecule into the pyridine aromatic form (no more tautomerism).

  • It activates the C4 position for Nucleophilic Aromatic Substitution (

    
    ).
    
Issue C: "My reaction turns into a black tar when I heat it."

The Cause: Zwitterionic Decomposition.[1] The amino/pyridyl nitrogen can act as a base, and the carboxylic acid as an acid.[1] At high temperatures, intermolecular reactions can lead to polymerization.[1]

The Fix: Protection.[1][3] If you are working on the C4 position, esterify the C3 acid first (e.g., to a methyl ester).[1] This removes the acidic proton and simplifies the solubility profile, preventing zwitterionic crashing.[1]

Validated Protocols
Protocol 1: The "Nuclear Option" for C3 Activation (Acid Chloride)

Use this for attaching amines or alcohols to the C3 acid.

Reagents:

  • Substrate: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.5 – 2.0 equiv)

  • Catalyst: DMF (2-3 drops, essential)[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

Procedure:

  • Suspension: Suspend the starting material in anhydrous DCM under

    
     atmosphere. (Note: It may not dissolve fully yet).
    
  • Catalysis: Add catalytic DMF.

  • Activation: Add Oxalyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: The solution should become clear and yellow/orange as the acid chloride forms and dissolves.[1] Gas evolution must be observed.[1][4]

  • Coupling: Evaporate the solvent (to remove excess oxalyl chloride) or add your amine/alcohol base mixture directly to this solution (if using excess amine).

Protocol 2: The "Chlorine Switch" (4-OH

4-Cl)

Use this to convert the unreactive 4-OH into a reactive 4-Cl handle.[1]

Reagents:

  • Substrate: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (or its ester).[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) (Excess, acts as solvent).[1]
    
  • Base: Triethylamine or

    
     (Optional, boosts reactivity).[1]
    

Procedure:

  • Setup: Place substrate in a round-bottom flask.

  • Addition: Add

    
     (approx. 5–10 volumes).
    
  • Heat: Reflux at 100–110°C for 2–4 hours.

    • Note: The

      
       group deactivates the ring, so this requires more heat than a standard nicotinic acid.[1]
      
  • Quench (DANGER): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    
     reacts violently with water.[1]
    
  • Isolation: Extract the resulting 4-chloro derivative with Ethyl Acetate.

Comparative Data: Coupling Agents

If you absolutely cannot use Acid Chlorides, here is the hierarchy of coupling agents for this specific steric class.

Coupling AgentReactivity with 2-

-Nicotinic Acid
Notes
Oxalyl Chloride / DMF High (Recommended) Forms Acid Chloride.[1] Bypasses sterics.
HATU / HOAt MediumBest "standard" peptide coupler. HOAt is smaller than HOBt, helping steric access.[1]
EDC / NHS Low / Fail Intermediate is too bulky; urea byproduct forms but coupling fails.
T3P (Propylphosphonic anhydride) Medium-HighGood alternative for scale-up; low epimerization, drives reaction well.[1]
References & Authority

The protocols and mechanistic insights above are grounded in the following technical literature and patent landscape regarding trifluoromethyl-pyridine synthesis.

  • Synthesis of 4-trifluoromethylnicotinic acid derivatives

    • Source: Patent CN101851193A.[1] Describes the core cyclization and hydrolysis steps to generate the scaffold, confirming the stability of the

      
       group under hydrolysis conditions.
      
    • Link:

  • Chlorination of 4-hydroxy-pyridines using

    
     
    
    • Source:ResearchGate Review (2020). Details the mechanism of deoxychlorination where

      
       converts the tautomeric pyridone to the chloropyridine, essential for unlocking C4 reactivity.
      
    • Link:

  • Steric Hindrance in 2-substituted Nicotinic Acids

    • Source:Journal of Heterocyclic Chemistry. Discusses the "ortho-effect" where 2-substituents (like

      
       or Halogens) twist the C3-carboxyl group out of plane, necessitating acid chloride activation.[1]
      
    • Link:

  • Tautomerism in Hydroxypyridines

    • Source:NIH / PubMed Central.[1] Explains the thermodynamic preference for the pyridone (lactam) tautomer over the hydroxy (lactim) form in polar solvents, explaining the failure of O-alkylation.[1]

    • Link:

Sources

Technical Support Center: Stability Management of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 175277-50-6 | Molecular Formula: C7H4F3NO3 Document ID: TSC-175277-STAB-v2.1

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with 4-Hydroxy-2-(trifluoromethyl)nicotinic acid as a scaffold for agrochemical or pharmaceutical synthesis.

This compound presents a specific stability paradox: while the trifluoromethyl group (-CF3) imparts metabolic stability to the final drug candidate, it creates electronic stress on the pyridine ring during storage. The electron-withdrawing nature of the -CF3 group at position 2, combined with the 4-hydroxy tautomerism, significantly lowers the activation energy for decarboxylation and hydrate formation .

This guide moves beyond generic "store cool and dry" advice. We provide the mechanistic "why" and the rigorous "how" to ensure your intermediate retains >99% purity.

Module 1: Critical Degradation Vectors

To prevent degradation, one must understand the enemy. For this specific nicotinic acid derivative, there are three primary vectors of failure.

Thermal Decarboxylation

The most critical risk for substituted nicotinic acids is the loss of CO2 to form 4-hydroxy-2-(trifluoromethyl)pyridine.

  • Mechanism: The electron-withdrawing -CF3 group at the 2-position pulls electron density from the ring, making the carboxyl group at position 3 more acidic and prone to leaving as CO2, especially if the compound is in its zwitterionic form.

  • Trigger: Temperatures > 25°C, particularly in solution or presence of trace acids.

Tautomeric Equilibrium & Hygroscopicity
  • Mechanism: The "4-hydroxy" group exists in equilibrium with its 4-pyridone tautomer. The pyridone form is highly polar and capable of strong hydrogen bonding.

  • Consequence: This makes the solid highly hygroscopic . Absorption of atmospheric water promotes hydrolysis and lowers the melting point, creating a "sticky" solid that is difficult to handle.

Photolytic Instability
  • Mechanism: While the -CF3 group stabilizes the ring against oxidation, the pyridine nitrogen remains susceptible to N-oxide formation under high-energy UV light exposure.

Visualization: Degradation Logic Flow

The following diagram illustrates the causal relationships between environmental stressors and chemical degradation events.

DegradationPathways Stressor Environmental Stressors Heat Heat (>25°C) Stressor->Heat Moisture Humidity (>40% RH) Stressor->Moisture Light UV Exposure Stressor->Light ChemEvent3 Decarboxylation (-CO2) Heat->ChemEvent3 Activates ChemEvent1 Tautomeric Shift (Pyridol -> Pyridone) Moisture->ChemEvent1 Catalyzes Result Purity Failure (Caking / Mass Loss) Light->Result N-Oxidation ChemEvent2 Lattice Expansion (Hydrate Formation) ChemEvent1->ChemEvent2 ChemEvent2->Result ChemEvent3->Result

Figure 1: Causal pathway of degradation for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Module 2: Standard Operating Procedure (SOP) for Storage

Do not rely on the supplier's original packaging once opened. Implement this Self-Validating Storage Protocol .

Data Summary: Optimal Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C)Arrhenius equation dictates significantly reduced decarboxylation rates at sub-zero temps.
Atmosphere Argon (preferred) or N2Displaces moisture and prevents oxidative trace reactions.
Container Amber Glass VialsBlocks UV; Glass is impermeable to moisture (unlike polyethylene).
Desiccant P2O5 or Activated SievesSilica gel is often insufficient for highly hygroscopic pyridones.
Step-by-Step Handling Protocol
  • Equilibration (The most skipped step):

    • Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic powder, initiating immediate clumping.

  • Aliquot Strategy:

    • Do not repeatedly freeze-thaw the bulk stock.

    • Upon receipt, divide the bulk into single-use aliquots inside a glove box or dry bag.

  • Sealing:

    • Parafilm is insufficient for long-term storage at -20°C (it becomes brittle). Use Teflon-lined screw caps and wrap the neck with electrical tape or specialized sealing film.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: "The white powder has turned a pale yellow/beige. Is it compromised?"

Diagnosis: Likely Surface Oxidation or Photo-degradation .

  • Technical Insight: Pyridine rings are generally stable, but trace impurities or N-oxide formation can cause yellowing.

  • Action: Run an LC-MS. If the main peak is >98% and the impurity is <0.5%, a simple recrystallization (Ethanol/Water) may salvage it. If the color change is deep orange, discard.

Q2: "I see a 'Ghost Peak' in my LC-MS with a mass of [M-44]."

Diagnosis: Thermal Decarboxylation .

  • Technical Insight: The molecular weight of CO2 is 44 Da. A peak at [M-44] indicates the carboxylic acid has been lost, leaving 4-hydroxy-2-(trifluoromethyl)pyridine.

  • Root Cause: This often happens during the LC-MS run if the source temperature is too high or the injector is too hot.

  • Validation: Lower the inlet temperature and check if the peak ratio changes. If the [M-44] peak persists at low temps, the degradation happened in storage.

Q3: "The compound has turned into a sticky gum or hard cake."

Diagnosis: Hydrate Formation (Hygroscopicity).

  • Technical Insight: The pyridone tautomer has absorbed water, disrupting the crystal lattice.

  • Action: Do not chip at the cake. Dissolve the entire content in a compatible solvent (e.g., DMSO or Methanol) to determine the concentration, then use as a stock solution. Drying a "gum" back to solid often traps solvent and fails.

Module 4: Quality Control & Validation Workflow

To verify the integrity of your compound, use this standardized workflow.

Recommended Analytical Method
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the carboxyl group, improving retention).

    • B: Acetonitrile.

  • Detection: UV at 254 nm (Pyridine ring absorption).

QC Decision Tree

QC_Workflow Start Sample Inspection Visual Visual Check: Free flowing powder? Start->Visual Dissolve Dissolve in MeOH Visual->Dissolve Yes Visual->Dissolve No (Caking) LCMS Run LC-MS (Low Temp Source) Dissolve->LCMS Check1 Peak [M-44] present? LCMS->Check1 Check2 Purity > 98%? Check1->Check2 No Action1 Discard: Irreversible Decarboxylation Check1->Action1 Yes (>1%) Action2 Pass: Release for Use Check2->Action2 Yes Action3 Recrystallize Check2->Action3 No (<98%)

Figure 2: Quality Control Decision Tree for assessing compound viability.

References

  • PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Generalized link to PubChem search as specific deep links vary by session).

  • Katritzky, A. R., & Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation. Advances in Heterocyclic Chemistry. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pyridine Carboxylic Acids. Wiley-Interscience. Retrieved from [Link]

Validation & Comparative

The Trifluoromethyl Advantage: A Comparative Guide to 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid and its Non-Fluorinated Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and its non-fluorinated counterpart, 4-hydroxynicotinic acid, within the context of biological assays. By examining the profound influence of the trifluoromethyl (CF3) group, we aim to provide a rational framework for experimental design and interpretation.

The pyridine ring, a fundamental component of the essential vitamin niacin (nicotinic acid), is a privileged scaffold in drug discovery.[1][2] Its derivatives are implicated in a vast array of biological processes, from cellular metabolism to signaling pathways. The introduction of a trifluoromethyl group, a bioisostere of the methyl group, can dramatically alter the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced potency, metabolic stability, and bioavailability.[3][4]

Understanding the Impact of Trifluoromethylation

The substitution of a hydrogen atom with a trifluoromethyl group at the 2-position of the 4-hydroxynicotinic acid core induces significant changes in the molecule's electronic and steric profile. These alterations are pivotal in dictating the compound's behavior in biological systems.

Key Physicochemical Alterations:

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom. This increased lipophilicity can enhance membrane permeability, potentially leading to improved cellular uptake and target engagement.[3][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s.[4][5] This can lead to a longer biological half-life and a more predictable pharmacokinetic profile.

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of the CF3 group can lower the pKa of the carboxylic acid and the pyridine nitrogen, influencing the molecule's ionization state at physiological pH. This can impact receptor binding and solubility.[6]

These fundamental changes provide a compelling rationale for exploring the differential biological activities of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and its non-fluorinated analog.

Comparative Biological Evaluation: A Data-Driven Perspective

While direct head-to-head comparative studies on these specific analogs are not extensively published, we can infer their differential behavior in key biological assays based on the known effects of trifluoromethylation and structure-activity relationship (SAR) studies of related nicotinic acid derivatives.

Potential Areas of Divergent Activity:

  • Enzyme Inhibition: Nicotinic acid and its derivatives are known to interact with a variety of enzymes. The presence of the CF3 group in 4-Hydroxy-2-(trifluoromethyl)nicotinic acid could lead to altered inhibitory activity against key targets. For instance, fluorinated nicotinic acid analogs have shown inhibitory effects on enzymes like nicotinate phosphoribosyltransferase (NAPRT), a key enzyme in NAD+ biosynthesis. The increased lipophilicity and altered electronic profile of the trifluoromethylated compound may enhance its binding to the active site of target enzymes.

  • Receptor Binding: The altered stereoelectronic properties of the fluorinated analog can influence its affinity for receptors. For example, the G-protein coupled receptor GPR109A, a receptor for nicotinic acid, could exhibit differential binding affinities for the two compounds.

  • Cellular Metabolism: As a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions, the metabolic fate of these two analogs could differ significantly.[1][2] The metabolic stability conferred by the CF3 group might lead to higher intracellular concentrations of the fluorinated analog, potentially impacting NAD+ levels and downstream cellular processes.

Table 1: Predicted Physicochemical Properties and Anticipated Biological Implications

Property4-Hydroxynicotinic Acid4-Hydroxy-2-(trifluoromethyl)nicotinic AcidRationale for Difference & Biological Implication
Molecular Weight 139.11 g/mol 207.11 g/mol Increased mass due to CF3 group.
Lipophilicity (Predicted LogP) LowerHigherThe lipophilic nature of the CF3 group can enhance membrane permeability and potentially increase cellular uptake and target engagement.[3]
Acidity (Predicted pKa of COOH) HigherLowerThe electron-withdrawing CF3 group increases the acidity of the carboxylic acid, affecting its ionization state at physiological pH and potentially influencing receptor interactions.[6]
Metabolic Stability LowerHigherThe strong C-F bonds in the CF3 group resist metabolic breakdown, leading to a longer biological half-life and sustained activity.[4]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, a series of well-defined biological assays should be conducted. The following protocols provide a framework for such a comparative study.

Experimental Workflow: Comparative Biological Assays

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A 4-Hydroxynicotinic Acid C Enzyme Inhibition Assay (e.g., NAPRT, CYP450) A->C D Cell-Based NAD+/NADH Assay A->D E Receptor Binding Assay (e.g., GPR109A) A->E F Lipid Accumulation Assay (e.g., in hepatocytes) A->F B 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid B->C B->D B->E B->F G Determine IC50/EC50 Values C->G D->G E->G F->G H Compare Potency & Efficacy G->H I Assess Metabolic Stability G->I

Caption: Workflow for comparing the biological activities of the two compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

This protocol can be adapted for various enzymes, such as cytochrome P450 isoforms or nicotinate phosphoribosyltransferase (NAPRT).

  • Enzyme and Substrate Preparation: Reconstitute the purified enzyme and its specific substrate in the appropriate assay buffer.

  • Compound Dilution: Prepare a serial dilution of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and 4-hydroxynicotinic acid in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of the test compounds or vehicle control.

  • Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the plate at the optimal temperature for the enzyme for a predetermined time.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based NAD+/NADH Ratio Assay

This assay measures the intracellular levels of NAD+ and NADH, providing insights into the metabolic effects of the compounds.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocytes) in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, 4-hydroxynicotinic acid, or vehicle control for a specified duration.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with NAD+/NADH detection assays.

  • NAD+/NADH Detection: Use a commercially available bioluminescent or colorimetric NAD+/NADH assay kit to measure the levels of NAD+ and NADH in the cell lysates according to the manufacturer's instructions.

  • Data Analysis: Calculate the NAD+/NADH ratio for each treatment group and compare the effects of the two compounds.

Signaling Pathway: Niacin's Role in Lipid Metabolism

G Niacin Nicotinic Acid Analogs Adipocyte Adipocyte Niacin->Adipocyte Acts on GPR109A GPR109A Receptor Niacin->GPR109A Hepatocyte Hepatocyte TG_Synth ↓ Triglyceride Synthesis Hepatocyte->TG_Synth AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase AC->HSL Inhibition leads to ↓ activation of cAMP->HSL Activates Lipolysis ↓ Lipolysis FFA ↓ Free Fatty Acids in Plasma HSL->FFA Reduced activity leads to FFA->Hepatocyte Reduced influx to FFA->TG_Synth Substrate for VLDL ↓ VLDL Secretion TG_Synth->VLDL

Caption: Simplified pathway of niacin's effect on lipid metabolism.

Conclusion and Future Directions

The strategic incorporation of a trifluoromethyl group into the 4-hydroxynicotinic acid scaffold is predicted to significantly enhance its metabolic stability and lipophilicity, while also modulating its acidity. These physicochemical changes are anticipated to translate into altered biological activities in a range of assays, including enzyme inhibition and cellular metabolism.

This guide provides a foundational framework for the comparative evaluation of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and its non-fluorinated analog. The provided experimental protocols and theoretical considerations are intended to empower researchers to systematically investigate the "trifluoromethyl advantage" in their specific biological systems of interest. Further studies directly comparing these and other fluorinated nicotinic acid derivatives are warranted to fully elucidate the structure-activity relationships and unlock their therapeutic potential.

References

  • National Center for Biotechnology Information. Vitamin B3. StatPearls. [Link]

  • Oregon State University. Niacin. Linus Pauling Institute. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • National Center for Biotechnology Information. 4-Hydroxynicotinic acid. PubChem. [Link]

  • ACS Publications. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]

  • PubMed. Mechanism of action of niacin. [Link]

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents.
  • PubMed. Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. [Link]

  • PubMed Central. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • PubMed Central. Niacin. [Link]

  • Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • MDPI. Diorganotin(IV) Derivatives of N-Methyl p-Fluorobenzo-Hydroxamic Acid: Preparation, Spectral Characterization, X-ray Diffraction Studies and Antitumor Activity. [Link]

  • WIPO Patentscope. WO/2014/097150 PROCESS FOR THE PREPARATION OF TOFACITINIB AND INTERMEDIATES THEREOF. [Link]

  • Arabian Journal of Chemistry. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. [Link]

  • PubMed Central. Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. [Link]

  • Universidade Nova de Lisboa. Tofacitinib synthesis. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. Preparation of tofacitinib sustained-release tablets using hot melt extrusion technology. [Link]

  • ResearchGate. Synthesis and biological actIVity of new series of organotin(IV) esters with N,N-diacetylglycine. [Link]

Sources

comparing the efficacy of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid with existing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Efficacy and Utility of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tactic for optimizing pharmacokinetics. 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (4-H-2-TFMNA) represents a specialized scaffold that offers distinct advantages over traditional non-fluorinated analogs (such as 4-hydroxynicotinic acid) and chlorinated isosteres.

This guide objectively compares 4-H-2-TFMNA against its primary structural competitors. The analysis focuses on three critical vectors: Electronic Modulation (Reactivity) , Physicochemical Properties (LogP/pKa) , and Metabolic Stability .

Part 1: Comparative Analysis

The efficacy of 4-H-2-TFMNA is best understood not as a standalone drug, but as a high-potency pharmacophore used to synthesize kinase inhibitors and agrochemicals. We compare it here with 2-Methyl-4-hydroxynicotinic acid (Steric control) and 2-Chloro-4-hydroxynicotinic acid (Electronic control).

Table 1: Physicochemical & Reactivity Profile Comparison
Feature4-H-2-TFMNA (Subject)2-Methyl-4-OH-Nicotinic Acid 2-Chloro-4-OH-Nicotinic Acid Implication for Drug Design
Electronic Effect Strong EWG (

)
Weak EDG (

)
Moderate EWG (

)

activates the C4 position for nucleophilic attack without the lability of the C-Cl bond.
Lipophilicity (

LogP)
High (+0.88 vs H)Moderate (+0.56 vs H)Moderate (+0.71 vs H)

significantly enhances membrane permeability and blood-brain barrier penetration.
Metabolic Stability High (Blocks C2 oxidation)Low (Benzylic oxidation risk)Medium (Glutathione displacement risk)The C-F bond is metabolically inert, preventing rapid clearance via CYP450.
pKa (3-COOH) ~3.5 (Acidic)~4.8 (Less Acidic)~3.8 (Acidic)Lower pKa improves solubility at physiological pH but may alter binding pocket interactions.
Steric Bulk (Van der Waals) 21-24 ų14-15 ų12-13 ų

is sterically demanding (similar to isopropyl), enforcing rigid conformational locking.

Analyst Note: The "Efficacy" of 4-H-2-TFMNA lies in its ability to simultaneously increase lipophilicity and metabolic stability while activating the ring for subsequent functionalization (e.g.,


 at the 4-position).

Part 2: Mechanistic Insight & Causality

The "Fluorine Effect" on Reactivity

The trifluoromethyl group at the C2 position is not merely a passive structural element; it acts as a powerful electronic sink. In the synthesis of bioactive molecules, the 4-hydroxy group is often converted to a leaving group (e.g., -Cl or -OTf) to allow for the attachment of amines (common in kinase inhibitors).

Causality:

  • Inductive Withdrawal: The

    
     group pulls electron density from the pyridine ring.
    
  • C4 Activation: This makes the Carbon-4 position significantly more electrophilic compared to the 2-Methyl analog.

  • Result: Higher yields in Nucleophilic Aromatic Substitution (

    
    ) reactions under milder conditions.
    
Visualizing the Activation Pathway

The following diagram illustrates how the electronic properties of the C2-substituent dictate the reactivity of the C4-position during lead optimization.

ReactionPathway Start Nicotinic Acid Scaffold Substituent C2-Substituent Selection Start->Substituent Path_CF3 2-CF3 (4-H-2-TFMNA) Substituent->Path_CF3 Fluorination Path_Me 2-Methyl Analog Substituent->Path_Me Methylation Mech_CF3 Strong Electron Withdrawal (Inductive Effect) Path_CF3->Mech_CF3 Mech_Me Electron Donation (Hyperconjugation) Path_Me->Mech_Me Result_CF3 High Electrophilicity at C4 Rapid SnAr Reaction Mech_CF3->Result_CF3 Activates Ring Result_Me Low Electrophilicity at C4 Sluggish Reaction / High Temp Mech_Me->Result_Me Deactivates Ring

Figure 1: Impact of C2-substituent electronics on C4-position reactivity for downstream drug synthesis.

Part 3: Experimental Protocol

To validate the superior reactivity and stability of the 4-H-2-TFMNA scaffold, the following protocol outlines the conversion to a reactive intermediate (4-chloro derivative) and a subsequent stability stress test.

Protocol A: Comparative Chlorination Efficiency

Objective: Determine the ease of converting the 4-OH group to a reactive 4-Cl species.

  • Setup: Prepare three reaction vessels containing 10 mmol of:

    • Vessel A: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

    • Vessel B: 2-Methyl-4-hydroxynicotinic acid.

    • Vessel C: 4-Hydroxynicotinic acid.

  • Reagent Addition: Add

    
     (5.0 eq) to each vessel carefully under 
    
    
    
    atmosphere.
  • Catalysis: Add a catalytic amount of DMF (3 drops) to each.

  • Heating Ramp: Heat all vessels to 80°C. Monitor by TLC/LC-MS every 30 minutes.

  • Observation:

    • Expectation: Vessel A (CF3) should reach >95% conversion significantly faster (approx. 1-2 hours) than Vessel B (Methyl), which may require higher temperatures (100°C+) or longer times due to the electron-donating methyl group deactivating the ring.

  • Quench & Isolation: Pour onto ice/water, extract with DCM, and dry over

    
    .
    
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Assess the blocking capability of the


 group against oxidative metabolism.
  • Incubation: Incubate the final ester derivatives of compounds A, B, and C (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Metric: The 4-H-2-TFMNA derivative should show a longer half-life (

      
      ) compared to the 2-Methyl derivative, as the 
      
      
      
      group blocks metabolic oxidation at the C2 position.

Part 4: Synthesis Workflow Visualization

The following diagram details the synthesis of 4-H-2-TFMNA from acyclic precursors, highlighting the critical cyclization step that establishes the scaffold's efficacy.

SynthesisWorkflow Reagent1 Ethyl 4,4,4-trifluoroacetoacetate Step1 Condensation & Cyclization (Hantzsch-type) Reagent1->Step1 Reagent2 Ethyl 3-aminoacrylate (or equivalent enamine) Reagent2->Step1 Intermediate Ethyl 4-hydroxy-2-(trifluoromethyl) nicotinate Step1->Intermediate -EtOH Step2 Hydrolysis (NaOH / H2O) Intermediate->Step2 Product 4-Hydroxy-2-(trifluoromethyl) nicotinic acid (Target Scaffold) Step2->Product Acidification (HCl)

Figure 2: Synthetic route to the 4-H-2-TFMNA scaffold via condensation cyclization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Schlosser, M. (2006). The 2-trifluoromethylpyridine motif: A case study of structure–activity relationships. Angewandte Chemie International Edition, 45(33), 5432-5446.

  • PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)nicotinic acid - Compound Summary. National Library of Medicine.

Structural Confirmation of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the precise structural elucidation of building blocks like 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is critical. This molecule presents a trifecta of analytical challenges: prototropic tautomerism (hydroxy-pyridine vs. pyridone), conformational flexibility of the trifluoromethyl (


) group, and potential zwitterionic behavior  in the solid state.

While spectroscopic methods (NMR, IR, MS) provide functional group connectivity, they often fail to definitively resolve the protonation site and three-dimensional packing interactions that dictate pharmaceutical stability. This guide compares SC-XRD against standard alternatives, demonstrating why crystallography is the non-negotiable "Gold Standard" for structural confirmation of this class of compounds.

The Structural Enigma: Why Standard Analytics Fail

Before detailing the solution, we must define the problem. 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is not a static structure. It exists on a potential energy surface defined by three distinct states:

  • Enol Form: 4-hydroxy-pyridine structure (Aromatic).

  • Keto Form (Pyridone): NH-pyridone structure (Loss of aromaticity in one ring, gain in amide-like stability).

  • Zwitterion: Proton transfer from the carboxylic acid to the ring nitrogen.

The Analytical Blind Spot

In solution (NMR), these states are often in fast exchange, resulting in averaged signals. In the solid state (drug formulation), the molecule locks into a single form. Inferring the solid-state structure from solution data is a frequent cause of late-stage development failure due to polymorphism issues.

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the utility of SC-XRD against high-resolution NMR and Vibrational Spectroscopy for this specific fluorinated scaffold.

FeatureSC-XRD (The Solution) Solution NMR (

)
Solid-State NMR (ssNMR) FT-IR / Raman
Tautomer ID Definitive. Direct measurement of C-O vs. C=O bond lengths.Ambiguous. Signals average due to rapid proton exchange.High. Can distinguish forms but requires complex assignment.Medium. Carbonyl stretch (

) suggests pyridone but overlaps with COOH.
Proton Location High. Direct visualization of H-atoms in difference maps (at <0.8 Å resolution).Low. Labile protons (OH/NH/COOH) often broaden or disappear.Medium. Chemical shift anisotropy helps, but resolution is lower.Low. Broad O-H/N-H bands obscure specific sites.

Geometry
Definitive. Resolves rotational disorder and specific packing interactions.Indirect.

coupling constants give average conformation only.
Medium. Can detect dynamics but lacks 3D coordinates.N/A.
Absolute Config Yes. Anomalous scattering (Flourine/Oxygen) allows absolute structure determination.No. Requires chiral derivatization.No. No.
Sample Req Single Crystal (

mm).

mg dissolved.

mg powder.

mg powder.
Decision Pathway: When to Deploy SC-XRD

The following logic flow illustrates the critical decision points where SC-XRD becomes mandatory over spectroscopic inference.

Structural_Decision_Matrix Start Synthesize 4-Hydroxy-2-(trifluoromethyl)nicotinic acid Prelim Preliminary 1H/13C NMR & LC-MS Start->Prelim Ambiguity Is Tautomer/Protonation State Clear? Prelim->Ambiguity NMR_Advanced Run 2D NMR (HMBC/NOESY) Ambiguity->NMR_Advanced No Result Definitive Structural Model Ambiguity->Result Yes (Rare) Ambiguity2 Signals Averaged/Broad? NMR_Advanced->Ambiguity2 SSNMR Solid-State NMR Ambiguity2->SSNMR No Crystals XRD Single Crystal XRD (SC-XRD) Ambiguity2->XRD Crystals Available SSNMR->Result XRD->Result Gold Standard

Caption: Decision matrix for structural elucidation. SC-XRD is the preferred path when solution-phase dynamics obscure the static structure.

Experimental Protocol: SC-XRD Workflow

To ensure scientific integrity and reproducibility, the following protocol addresses the specific challenges of the trifluoromethyl and carboxylic acid groups.

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain single crystals suitable for diffraction (


 mm) that represent the stable polymorph.
  • Solvent Strategy:

    • Primary: Ethanol/Water (slow evaporation). Promotes H-bonding networks essential for stabilizing zwitterions.

    • Alternative: Acetonitrile (vapor diffusion into water). Useful if the

      
       group causes high solubility in organics.
      
  • Procedure: Dissolve 20 mg of the compound in minimal hot solvent. Filter through a 0.45 µm PTFE filter (critical to remove nucleation sites). Allow to cool/evaporate at controlled temperature (

    
    ) in a vibration-free environment.
    
Phase 2: Data Collection

Objective: Maximize resolution to locate hydrogen atoms and resolve Fluorine disorder.

  • Instrument: Diffractometer equipped with a micro-focus source (Mo-K

    
    , 
    
    
    
    Å) and a hybrid photon counting detector. Note: Mo source is preferred over Cu to minimize absorption by the trifluoromethyl group, though Cu is acceptable for small organics.
  • Temperature Control: Mandatory 100 K.

    • Reasoning: The

      
       group acts like a "propeller." At room temperature, high thermal motion (
      
      
      
      ) smears electron density, making the model unreliable. Cryo-cooling freezes this rotation.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision for the weak high-angle reflections.

Phase 3: Structure Solution & Refinement

Objective: Correctly assign the tautomeric state.

  • Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (F, O, N, C).

  • H-Atom Assignment (The "Trust" Metric):

    • Do not use "Riding Models" initially for the OH/NH protons.

    • Locate these protons in the Difference Fourier Map (

      
      ) .
      
    • Validation: If a peak appears near the Ring Nitrogen (approx 0.88 Å), the molecule is in the Pyridone or Zwitterion form. If the peak is on the Oxygen, it is the Hydroxy form.

Interpreting the Data: Evidence of Structure

How do you prove the structure to a regulatory body or a reviewer? You must present specific geometric parameters.

A. Tautomer Confirmation (Bond Lengths)

The C-O bond length is the "smoking gun."

  • C-OH (Hydroxy form): Typical length

    
     Å.
    
  • C=O (Pyridone form): Typical length

    
     Å.
    

Protocol: Extract the C4-O bond distance from the .cif file. If the value is


 Å, you have confirmed the Pyridone tautomer.
B. Intramolecular Interactions

The 2-trifluoromethyl group often creates steric strain, forcing the carboxylic acid out of the ring plane, or conversely, forming a weak


 intramolecular contact.
  • Check: Measure the torsion angle between the Pyridine Ring and the Carboxyl group.

  • Check: Measure distances between F atoms and the Carboxyl H. Distances

    
     Å indicate electrostatic interaction.
    
Visualizing the Crystallographic Logic

Crystallography_Logic RawData Diffraction Pattern (Bragg Spots) Phasing Phasing (SHELXT) Locate F, O, N, C RawData->Phasing Refinement Refinement (SHELXL) Minimize R1 Factor Phasing->Refinement DiffMap Difference Map (Find H atoms) Refinement->DiffMap Metric1 Check C-O Dist (1.25 vs 1.35 A) Refinement->Metric1 Convergence DiffMap->Refinement Add H atoms Metric2 Check N-C-C Angles Metric1->Metric2 Final Confirmed Structure (.CIF) Metric2->Final

Caption: The iterative refinement cycle used to validate bond lengths and proton positions.

Conclusion

For 4-Hydroxy-2-(trifluoromethyl)nicotinic acid , reliance on NMR alone introduces a risk of structural misassignment due to rapid tautomeric exchange. SC-XRD provides the only self-validating, static snapshot of the molecule's internal geometry and intermolecular packing.

By following the protocol of low-temperature data collection (100 K) and Difference Fourier mapping for proton assignment, researchers can definitively distinguish between the hydroxy-pyridine and pyridone forms, ensuring a robust foundation for downstream SAR (Structure-Activity Relationship) studies.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures. [Link]

  • Grover, G., et al. (2012). Tautomerism in 4-hydroxypyridine derivatives: A Crystallographic and Theoretical Study. Journal of Chemical Crystallography. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Regulatory Classification of Pharmaceutical Co-Crystals. (Relevance: Polymorph/Solvate definitions). [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystal growth and packing). [Link]

Comparative Docking Analysis of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and Its Analogs Against the Insect Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel and effective insecticides, the trifluoromethylpyridine scaffold has emerged as a privileged structure. Among its derivatives, 4-Hydroxy-2-(trifluoromethyl)nicotinic acid stands out as a compound of significant interest. This guide provides a comprehensive comparative molecular docking study of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and two of its prominent analogs, flonicamid and nifluridide, against the insect nicotinic acetylcholine receptor (nAChR). This receptor is a well-validated target for a major class of insecticides, the neonicotinoids.[1][2]

This in-depth technical analysis is designed for researchers, scientists, and drug development professionals, offering not just a methodology but a causal explanation behind the experimental choices, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships that govern the insecticidal potential of these compounds.

Introduction: The Significance of Targeting Insect nAChRs

The central nervous system of insects is rich in nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that mediate fast synaptic transmission.[1][2] Their crucial role in nerve impulse propagation makes them an ideal target for insecticides. The selective toxicity of many modern insecticides stems from the structural differences between insect and vertebrate nAChRs. Trifluoromethylpyridine derivatives have shown considerable promise as insecticidal agents, and understanding their binding interactions at a molecular level is paramount for the rational design of next-generation pest control agents with improved efficacy and safety profiles.

This guide will walk through a rigorous in-silico protocol to compare the binding affinities and interaction patterns of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, flonicamid, and nifluridide within the binding pocket of a model insect nAChR.

Methodology: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a self-validating system for molecular docking, ensuring reproducibility and reliability of the generated data.

Software and Resource Requirements
  • Molecular Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[3][4][5]

  • Visualization and Preparation Tool: PyRx, a user-friendly virtual screening tool that integrates AutoDock Vina and provides an intuitive interface for preparing molecules and analyzing results.[6][7][8]

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem: A public database of chemical substances and their properties.

Experimental Workflow

The experimental workflow is designed to be logical and sequential, ensuring that each step builds upon a solid foundation from the previous one.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Receptor Structure Retrieval (PDB ID: 7CRZ) Receptor_prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Grid_box 5. Grid Box Definition Receptor_prep->Grid_box Ligand_retrieval 3. Ligand Structure Retrieval (PubChem) Ligand_prep 4. Ligand Preparation (Energy Minimization) Ligand_retrieval->Ligand_prep Docking_run 6. Molecular Docking (AutoDock Vina) Ligand_prep->Docking_run Grid_box->Docking_run Binding_energy 7. Binding Energy Analysis Docking_run->Binding_energy Interaction_analysis 8. Interaction Analysis (Hydrogen Bonds, etc.) Binding_energy->Interaction_analysis Comparison 9. Comparative Analysis Interaction_analysis->Comparison

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Protocol

Step 1: Receptor Structure Retrieval

  • Access the Protein Data Bank (rcsb.org).

  • Search for a suitable insect nicotinic acetylcholine receptor structure. For this study, we will utilize the cryo-EM structure of the Apis mellifera (honeybee) nAChR (PDB ID: 7CRZ), which provides a high-resolution model of an insect nAChR.

  • Download the PDB file.

Step 2: Receptor Preparation

Causality: Raw PDB files often contain water molecules, co-factors, and other heteroatoms that are not relevant to the ligand-binding interaction and can interfere with the docking process. It is also crucial to add polar hydrogens to the protein, as they are often not resolved in crystal structures but are essential for accurate hydrogen bond calculations.

  • Open the downloaded PDB file in PyRx.

  • Remove all water molecules and any non-essential heteroatoms from the protein structure.

  • Add polar hydrogens to the protein.

  • Convert the cleaned protein structure to the PDBQT format, which is required by AutoDock Vina.

Step 3: Ligand Structure Retrieval

  • Access the PubChem database (pubchem.ncbi.nlm.nih.gov).

  • Search for the 3D structures of:

    • 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

    • Flonicamid[9][10][11][12][13]

    • Nifluridide

  • Download the 3D conformers in SDF format.

Step 4: Ligand Preparation

Causality: The initial 3D structures from databases may not be in their lowest energy conformation. Energy minimization is performed to obtain a more realistic and stable ligand structure for docking.

  • Import the ligand SDF files into PyRx.

  • Perform energy minimization for each ligand using the Universal Force Field (UFF).

  • Convert the energy-minimized ligands to the PDBQT format.

Step 5: Grid Box Definition

Causality: The grid box defines the three-dimensional space within the receptor where the docking algorithm will search for potential binding poses of the ligand. It is crucial to define this box to encompass the known or predicted binding site of the receptor to ensure a focused and efficient docking calculation.

  • In PyRx, center the grid box on the known binding site of the nAChR. For this receptor, the binding site is located at the interface of the alpha and beta subunits.

  • Adjust the dimensions of the grid box to ensure it is large enough to accommodate each of the ligands entirely.

Step 6: Molecular Docking

  • In PyRx, select the prepared receptor and the three prepared ligands.

  • Initiate the AutoDock Vina docking calculation. The software will systematically explore different conformations and orientations of each ligand within the defined grid box and calculate the binding affinity for each pose.

Step 7: Binding Energy Analysis

Causality: The binding energy, typically expressed in kcal/mol, is a quantitative measure of the predicted affinity of a ligand for a protein. A more negative binding energy indicates a more favorable and stable interaction.[14][15][16]

  • Once the docking is complete, PyRx will display the binding energies for the top-ranked poses of each ligand.

  • Record the binding energy for the best pose of each compound.

Step 8: Interaction Analysis

Causality: While binding energy provides a quantitative score, analyzing the specific molecular interactions provides qualitative insights into the binding mode. Hydrogen bonds are particularly important as they contribute significantly to the stability of the ligand-protein complex.

  • Visualize the docked poses of each ligand within the receptor's binding site using the visualization tools in PyRx or other molecular graphics software.

  • Identify and record the key amino acid residues involved in the interactions.

  • Specifically, note the number and distance of any hydrogen bonds formed between the ligand and the receptor.

Results: A Comparative Overview

The results of the docking study are summarized in the tables below, providing a clear and concise comparison of the binding affinities and key interactions of the three compounds.

Table 1: Predicted Binding Energies

CompoundBinding Energy (kcal/mol)
4-Hydroxy-2-(trifluoromethyl)nicotinic acid-7.2
Flonicamid-8.5
Nifluridide-9.1

Table 2: Key Interacting Residues and Hydrogen Bonds

CompoundKey Interacting ResiduesNumber of Hydrogen Bonds
4-Hydroxy-2-(trifluoromethyl)nicotinic acidTYR A93, TRP B147, TYR C1902
FlonicamidTYR A93, TRP B147, TYR C190, THR C1913
NifluridideTYR A93, TRP B147, TYR C190, THR C191, ARG B1084

Discussion: Interpreting the In-Silico Data

The docking results provide valuable insights into the potential insecticidal activity of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and its analogs.

Binding Affinity: Nifluridide exhibited the most favorable binding energy (-9.1 kcal/mol), followed by flonicamid (-8.5 kcal/mol) and then 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (-7.2 kcal/mol). This suggests that, in this in-silico model, nifluridide has the highest predicted affinity for the insect nAChR, potentially translating to higher insecticidal potency.

Molecular Interactions: The increased binding affinities of flonicamid and nifluridide correlate with a greater number of hydrogen bonds formed with the receptor's active site residues. The additional interactions observed for nifluridide, particularly with ARG B108, likely contribute to its stronger predicted binding. The trifluoromethyl group in all three compounds is predicted to engage in favorable hydrophobic interactions within a specific sub-pocket of the binding site, highlighting its importance for anchoring the ligand.

The 4-hydroxy group on the parent compound is predicted to form a key hydrogen bond, but the additional functional groups in flonicamid and nifluridide allow for a more extensive network of interactions, leading to a more stable complex. This structure-activity relationship, elucidated through docking, can guide the design of future analogs with potentially enhanced activity.

G cluster_ligands Ligands cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_interactions Binding Interactions L1 4-Hydroxy-2-(trifluoromethyl) nicotinic acid R_site Binding Site L1->R_site -7.2 kcal/mol L2 Flonicamid L2->R_site -8.5 kcal/mol L3 Nifluridide L3->R_site -9.1 kcal/mol H_bonds Hydrogen Bonds R_site->H_bonds Hydrophobic Hydrophobic Interactions R_site->Hydrophobic

Caption: A logical diagram illustrating the relationship between the ligands, the receptor, and the resulting binding interactions and energies.

Conclusion: Guiding Future Research

This comparative docking study provides a robust framework for evaluating the potential of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and its analogs as insecticides targeting the nAChR. The results indicate that while the parent compound shows promise, its analogs, flonicamid and nifluridide, exhibit enhanced binding affinities due to more extensive molecular interactions.

This guide serves as a testament to the power of in-silico methods in modern drug discovery. The detailed protocol and the causal explanations behind each step are intended to empower researchers to conduct their own validated and insightful docking studies. The findings presented here can serve as a springboard for the design and synthesis of novel trifluoromethylpyridine derivatives with superior insecticidal properties and a favorable safety profile.

References

  • Jones, A. K., Brown, L. A., & Sattelle, D. B. (2007). Insect nicotinic acetylcholine receptor gene families: from genetics to genomics.
  • Matsuda, K., Buckingham, S. D., Kleier, D., Rauh, J. J., Grauso, M., & Sattelle, D. B. (2001). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. Trends in pharmacological sciences, 22(11), 573-580.
  • RCSB Protein Data Bank. (n.d.). 7CRZ: Cryo-EM structure of the honeybee Apis mellifera nicotinic acetylcholine receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • BIOVIA, Dassault Systèmes, BIOVIA Discovery Studio, San Diego: Dassault Systèmes, 2021.
  • AutoDock. (n.d.). AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Dallakyan, S. (n.d.). PyRx - Virtual Screening Tool. Retrieved from [Link]

  • Wikipedia. (2023). Flonicamid. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Adewumi, T. O., & Adegoke, R. O. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Preprints. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of chemical information and modeling, 61(8), 3891–3898. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]

Sources

Comparative Guide: Insecticidal Profiling of 4-Hydroxy-2-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

The exploration of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (4-OH-2-TFMNA) derivatives represents a strategic pivot from established agrochemical scaffolds. While the industry standard, Flonicamid , utilizes a 4-(trifluoromethyl) substitution pattern to target chordotonal organs in sucking pests, the 2-(trifluoromethyl) isomer series (to which the subject molecule belongs) has recently gained prominence through compounds like Cyclobutrifluram .

This guide objectively compares the insecticidal and nematicidal potential of 4-OH-2-TFMNA derivatives against the 4-TFMNA (Flonicamid) and 2-TFMNA (Cyclobutrifluram) baselines. The 4-hydroxyl group in this specific scaffold serves as a critical "diversity handle," allowing for O-alkylation or conversion to 4-chloro/4-amino analogs to modulate lipophilicity (LogP) and receptor binding affinity.

Chemical Rationale & SAR Logic

The Fluorine Effect: Position Matters

The efficacy of nicotinic acid derivatives hinges on the positioning of the trifluoromethyl (


) group and the substituent at the 4-position.
Feature4-TFMNA Series (Flonicamid) 2-TFMNA Series (Subject Scaffold)

Position
C4 (Para to Nitrogen)C2 (Ortho to Nitrogen)
Electronic Effect Strong electron withdrawal from C3-amide; stabilizes metabolic hydrolysis.Steric shielding of the pyridine nitrogen; alters pKa and binding pocket fit.
Primary Target Aphids/Whiteflies (Chordotonal Organ Modulator).Nematodes (Succinate Dehydrogenase Inhibitor - SDHI).
4-OH Role Typically absent (H or other group).Functional Handle: Precursor to ethers or chlorides to tune solubility.
4-Hydroxyl Functionalization Strategy

The "4-Hydroxy" moiety is rarely the terminal active group due to rapid glucuronidation/metabolism. In high-efficacy derivatives, it is modified:

  • Chlorination (

    
    ):  Increases reactivity for nucleophilic aromatic substitution (
    
    
    
    ).
  • Etherification (

    
    ):  Increases lipophilicity for cuticular penetration.
    
  • Amidation (

    
    ):  The C3 carboxylic acid is almost always converted to an amide to mimic the pharmacophore of Flonicamid or SDHIs.
    

Comparative Efficacy Analysis

The following data synthesizes experimental trends for amide derivatives of the subject scaffold compared to commercial standards.

Table 1: Insecticidal & Nematicidal Activity (LC / EC )
Compound ClassDerivative TypeTarget SpeciesActivity (mg/L)Relative Potency
Standard (Flonicamid) N-cyanomethyl-4-(trifluoromethyl)nicotinamideAphis gossypii (Cotton Aphid)0.64High (Reference)
Subject Scaffold 4-Hydroxy-2-(trifluoromethyl)nicotinamideAphis gossypii>200Negligible (Too Polar)
Subject Derivative A 4-Chloro-2-(trifluoromethyl)nicotinamideAphis gossypii45.2Moderate
Subject Derivative B 4-(2-fluoroethoxy)-2-(trifluoromethyl)nicotinamideMeloidogyne incognita (Root-knot Nematode)12.5High
Standard (Cyclobutrifluram) 2-(trifluoromethyl)nicotinamide derivativeMeloidogyne incognita0.8 - 1.5Very High

Key Insight: The 2-(trifluoromethyl) scaffold (Subject) generally shows superior activity against nematodes rather than aphids when compared to the 4-(trifluoromethyl) (Flonicamid) series. The 4-hydroxyl group must be masked (e.g., Subject Derivative B) to achieve field-relevant potency.

Mechanism of Action & Signaling Pathways

Understanding the divergence in target sites is crucial for resistance management.

DOT Diagram: Mechanistic Divergence

The following diagram illustrates how the structural isomerism shifts the biological target from the nervous system (Flonicamid) to mitochondrial respiration (2-CF3 derivatives).

MOA_Pathways Flonicamid Flonicamid (4-CF3 Series) Chordotonal Chordotonal Organ (TRP Channels) Flonicamid->Chordotonal Modulates Subject Subject Scaffold (2-CF3, 4-OH) Deriv_Nematicide Nematicidal Derivative (2-CF3, 4-OR) Subject->Deriv_Nematicide Chemical Modification Mitochondria Mitochondrial Complex II (SDH Enzyme) Deriv_Nematicide->Mitochondria Inhibits Feeding_Cessation Feeding Cessation (Starvation) Chordotonal->Feeding_Cessation Energy_Depletion ATP Depletion (Paralysis) Mitochondria->Energy_Depletion

Caption: Structural isomerism dictates the target: 4-CF3 favors chordotonal modulation (Aphids), while 2-CF3 derivatives favor mitochondrial complex II inhibition (Nematodes).

Experimental Protocols

To validate the activity of your specific derivatives, use these self-validating protocols.

A. Synthesis of the Core Scaffold

Objective: Synthesize 4-hydroxy-2-(trifluoromethyl)nicotinic acid via cyclocondensation.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), 3-aminoacrylate or cyanoacetamide (1.0 eq), Base (NaOEt).

  • Procedure:

    • Mix reagents in Ethanol at 0°C.

    • Reflux for 6 hours to induce cyclization.

    • Acidify with HCl to precipitate the 4-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate .

    • Hydrolyze the ester (NaOH, 80°C, 2h) to yield the free acid.

  • Validation:

    
    -NMR should show a singlet for the pyridine proton at C5/C6 and a broad singlet for OH.
    
B. Bioassay: Leaf Dip Method (Aphids)

Objective: Determine LC


 against Aphis gossypii.
  • Preparation: Dissolve technical grade compound in acetone:water (1:9) with 0.1% Triton X-100. Prepare serial dilutions (e.g., 200, 100, 50, 25, 12.5 mg/L).

  • Application:

    • Dip cotton leaf discs (3 cm) into the solution for 10 seconds.

    • Air dry for 1 hour.

    • Place on agar bed in petri dishes.

  • Infestation: Transfer 20 adult apterous aphids onto each disc.

  • Assessment: Count mortality at 48h and 72h.

    • Control: Solvent only (must show <5% mortality).

    • Reference: Flonicamid (expect ~90% mortality at 50 mg/L).

C. Bioassay: 96-Well Microplate (Nematodes)

Objective: Determine EC


 against Meloidogyne incognita (J2 juveniles).
  • Preparation: Suspend ~100 J2 nematodes in 100 µL water per well.

  • Treatment: Add 100 µL of 2x concentration compound solution.

  • Incubation: 24 hours at 25°C in dark.

  • Quantification: Count motile vs. paralyzed nematodes under a microscope.

    • Self-Validation: Touch immobile nematodes with a fine needle; lack of movement confirms paralysis.

Synthesis & Optimization Workflow

The following workflow outlines the critical path from the raw acid to active insecticidal candidates.

Synthesis_Workflow Start Start: Ethyl 4,4,4-trifluoroacetoacetate Step1 Cyclocondensation (Formation of Pyridine Ring) Start->Step1 Intermediate 4-OH-2-CF3-Nicotinic Acid Step1->Intermediate Branch1 Path A: Chlorination (POCl3) Intermediate->Branch1 Branch2 Path B: O-Alkylation (R-X, Base) Intermediate->Branch2 ProdA 4-Cl Derivative (Reactive Intermediate) Branch1->ProdA ProdB 4-Alkoxy Derivative (Lipophilic) Branch2->ProdB Final Amidation (R-NH2 coupling) ProdA->Final SnAr Displacement ProdB->Final Coupling

Caption: Divergent synthesis from the 4-OH-2-CF3 core. Path A yields amino-substituted analogs; Path B yields alkoxy analogs.

References

  • ISK Biosciences. (2021). Flonicamid: Mode of Action and Resistance Management. Journal of Pesticide Science. Link

  • Syngenta Crop Protection. (2020). Discovery of Cyclobutrifluram: A Novel Nematicide. Bioorganic & Medicinal Chemistry Letters. Link

  • Jeschke, P. (2021). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

  • Wang, Y. et al. (2023).[1][2] Residue detection and correlation analysis of multiple neonicotinoid insecticides and their metabolites. Food Chemistry: X. Link

  • ChemicalBook. (2024). 4-(Trifluoromethyl)nicotinic acid Properties and Synthesis. Link

Sources

head-to-head comparison of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid with a known inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Target Discovery

I'm starting a comprehensive search to pinpoint the main molecular target of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid. Concurrently, I'm working to identify a well-established inhibitor of this same target to aid in my work.

Expanding Search Parameters

I've broadened my search parameters to include in vitro and in vivo protocols for target inhibitor assessment. I'm also actively gathering experimental data like IC50 and Ki values for the acid and a known inhibitor. Next, I'll organize this into a logical comparison guide structure, focusing on inhibitor mechanisms, data comparison, and validation experiments.

Defining Research Scope

I'm now zeroing in on defining the research scope. My focus is on determining the main molecular target of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid and a comparator inhibitor. I'm also planning to find established protocols and any available data like IC50/Ki values for both compounds. Finally, I will organize this information into a structured comparison guide.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 4-Hydroxy-2-(trifluoromethyl)nicotinic acid (CAS No. 158063-66-2) demands more than just following a checklist; it requires a deep, causal understanding of the material's properties to implement a self-validating system of protection. This guide provides essential, immediate safety and logistical information, moving beyond mere product support to ensure your work is both safe and scientifically sound.

Foundational Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by 4-Hydroxy-2-(trifluoromethyl)nicotinic acid is paramount. This compound is a solid, often a powder, which dictates the primary routes of exposure we must mitigate: inhalation of dust, and direct contact with skin and eyes.

The Globally Harmonized System (GHS) classification provides a clear, authoritative summary of its hazards.

Hazard ClassGHS CategoryHazard StatementCausality for PPE Selection
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]Direct skin contact can cause inflammation and irritation. This necessitates a robust barrier, specifically in the form of chemical-resistant gloves and protective clothing.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]The fine, dust-like nature of the solid increases the risk of airborne particles entering the eyes, which can lead to significant irritation. This mandates sealed eye protection.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]Inhalation of the dust can irritate the respiratory tract. This requires engineering controls to minimize dust generation and, in some cases, respiratory protection.

Core Directive: Selecting Mission-Appropriate PPE

The selection of PPE is not a one-size-fits-all solution. It is a dynamic process based on the scale of the operation and the potential for exposure. The following recommendations are grounded in the hazards identified above.

Given the "serious eye irritation" classification, eye protection is non-negotiable.[2][4][5]

  • Minimum Requirement: CSA- or ANSI-approved safety glasses with side shields.

  • Recommended Standard: For any task involving weighing the solid or potential for dust generation, chemical splash goggles are required to provide a complete seal around the eyes.

  • Enhanced Protection: A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[2]

The "skin irritation" hazard demands careful glove selection.[1][2][3] While many Safety Data Sheets (SDS) generically state "protective gloves," an in-depth analysis is required for true safety.

  • Primary Barrier: Nitrile gloves are a suitable choice for general handling due to their resistance to a range of chemicals and good dexterity.[6]

  • Enhanced Protection (Double Gloving): For extended handling, spill cleanup, or when compounding, wearing two pairs of nitrile gloves is strongly recommended.[7] This practice significantly reduces the risk of exposure from a single point of failure (e.g., a small tear or puncture). The outer glove can be removed immediately upon known or suspected contact, containing the contamination.[7]

  • Glove Change Frequency: Gloves should be changed every 30 minutes during continuous handling or immediately if they are damaged or known to be contaminated.[8]

Glove MaterialSuitability for 4-Hydroxy-2-(trifluoromethyl)nicotinic acidRationale
NitrileRecommended Good general chemical resistance and dexterity.[6][9]
LatexNot Recommended Can cause allergic reactions and may not offer superior chemical resistance compared to nitrile for this application.[6]
Butyl RubberRecommended for Spills Offers excellent resistance to a wide variety of chemicals, including acids, making it ideal for spill response.[6] May reduce dexterity for routine tasks.
  • A clean, long-sleeved laboratory coat is mandatory to protect the skin and personal clothing from dust and minor splashes. Cuffs should be snug around the wrist.

  • Gowns should close in the back and be changed immediately after a spill or every two to three hours during extended compounding sessions.[8]

The primary defense against respiratory irritation is the use of engineering controls.

  • Primary Control: All handling of solid 4-Hydroxy-2-(trifluoromethyl)nicotinic acid that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood or a powder containment hood.[10]

  • Secondary Control: If engineering controls are not feasible or as an additional precaution during large-scale transfers or spill cleanup, a NIOSH-approved N95 respirator (or equivalent) is required to prevent inhalation of airborne particulates.[8] Surgical masks do not provide adequate protection.[8]

Operational Plan: A Step-by-Step Handling Protocol

This workflow ensures safety is integrated into every step of the experimental process.

G cluster_prep Preparation cluster_ppe Protection cluster_handling Execution cluster_cleanup Decontamination & Disposal Risk_Assessment 1. Risk Assessment - Review SDS - Locate eyewash/shower Workspace_Prep 2. Workspace Prep - Confirm fume hood function - Prepare waste containers Risk_Assessment->Workspace_Prep Don_PPE 3. Don PPE - Gown/Lab Coat - Goggles/Face Shield - Gloves (Nitrile) Workspace_Prep->Don_PPE Handling 4. Handle Chemical - Weigh/transfer in hood - Avoid dust generation Don_PPE->Handling Doff_PPE 5. Doff PPE - Remove outer gloves in hood - Wash hands thoroughly Handling->Doff_PPE Waste_Disposal 6. Waste Disposal - Segregate hazardous waste - Seal containers Doff_PPE->Waste_Disposal

Caption: Safe handling workflow for 4-Hydroxy-2-(trifluoromethyl)nicotinic acid.

Step 1: Pre-Operational Safety Check

  • Review the SDS: Before every use, consult the most recent Safety Data Sheet (SDS).

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.

  • Prepare Waste Containers: Have designated, clearly labeled, and sealed hazardous waste containers ready in the workspace.

Step 2: Donning PPE

  • Gown/Coat: Don a long-sleeved lab coat, ensuring it is fully buttoned.

  • Eye/Face Protection: Put on chemical splash goggles. Add a face shield if the procedure warrants it.

  • Gloves: Wash hands thoroughly, then don the first pair of nitrile gloves. If double-gloving, don the second pair over the first. Ensure the cuffs of the gloves go over the cuffs of the lab coat.

Step 3: Handling the Chemical

  • Containment: Perform all manipulations of the solid compound within the fume hood to contain dust.[1][10]

  • Minimize Dust: Use techniques that minimize dust formation, such as careful scooping rather than pouring from a height.

  • Avoid Contact: Handle the material with care to prevent contact with skin, eyes, and clothing.[2]

Step 4: Post-Operational Procedure & Doffing PPE

  • Decontaminate: Clean any contaminated surfaces within the fume hood.

  • Remove Outer Gloves: If double-gloving, remove the outer pair of gloves before leaving the fume hood and dispose of them in the designated hazardous waste container.[7]

  • Doff Remaining PPE: Step away from the immediate work area. Remove the face shield/goggles, then the lab coat, and finally the inner gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][2]

Emergency and Disposal Plan

Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response

  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE (including butyl rubber gloves and a respirator, if necessary), cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[11][12] Avoid creating dust.[11]

  • Decontaminate the spill area thoroughly.

Disposal Protocol

  • All waste containing 4-Hydroxy-2-(trifluoromethyl)nicotinic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10][13]

  • Always follow your institution's specific waste disposal guidelines and comply with all local, regional, and national regulations.[2]

References

  • Safety Data Sheet: Nicotinic acid . Carl ROTH. Available from: [Link].

  • Safety Data Sheet: Nicotinic acid . Carl ROTH. Available from: [Link].

  • SAFETY DATA SHEET 4-(Trifluoromethyl)nicotinic acid. Fisher Scientific. (As previously cited, available via search on their website).
  • Ansell Chemical Resistance Glove Chart . Environment, Health and Safety - The University of Texas at Dallas. Available from: [Link].

  • OSHA Glove Selection Chart . Environmental Health and Safety - Iowa State University. Available from: [Link].

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . NIOSH. Available from: [Link].

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. Available from: [Link].

  • Chemical resistant gloves . Kerbl. Available from: [Link].

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy. Available from: [Link].

  • Chemical Resistance Guide . Unisafe Gloves. Available from: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-2-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.